D(-)-2-Aminobutyric acid-d6
Description
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Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
109.16 g/mol |
Nom IUPAC |
(2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1/i1D3,2D2,3D |
Clé InChI |
QWCKQJZIFLGMSD-TZMQQGIWSA-N |
SMILES isomérique |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
SMILES canonique |
CCC(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to D(-)-2-Aminobutyric acid-d6 for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Isotopic Standard in Advanced Analytical and Metabolic Research
D(-)-2-Aminobutyric acid-d6 is the deuterium-labeled form of D(-)-2-Aminobutyric acid, a non-proteinogenic D-amino acid.[1][2] By replacing six hydrogen atoms with their heavier, stable isotope, deuterium, this compound becomes an invaluable tool in highly sensitive analytical techniques, particularly in mass spectrometry. Its chemical properties are nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished and used as an internal standard for the accurate quantification of D(-)-2-Aminobutyric acid in complex biological matrices.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Core Properties and Specifications
The utility of this compound in quantitative studies hinges on its well-defined physical and chemical properties. The following table summarizes key quantitative data for this compound, compiled from various supplier specifications.
| Property | Value |
| Chemical Name | (2R)-2-Aminobutanoic-2,3,3,4,4,4-d6 acid |
| Synonyms | This compound, D-Butyrine-d6 |
| CAS Number | 1276197-57-9 |
| Molecular Formula | C₄H₃D₆NO₂ |
| Molecular Weight | 109.16 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Appearance | White to off-white solid |
| Melting Point | >245°C (decomposes) |
| Storage Temperature | 2-8°C |
Key Applications in Research and Development
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of endogenous D(-)-2-Aminobutyric acid.[2] Its utility extends to several key areas of research:
-
Metabolomics: It serves as a crucial tool for tracing the metabolic pathways and fluxes of D-amino acids in various biological systems.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, it can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to or interact with D-amino acids.[]
-
Clinical Diagnostics: Accurate quantification of D-amino acids is important in the study of certain diseases where their levels may be altered.
-
Enzymology: As D(-)-2-Aminobutyric acid is a substrate for D-amino acid oxidase (DAAO), its deuterated form can be used in studies of this enzyme's activity and inhibition.[1][4][5]
Experimental Protocols
The following section details a representative experimental protocol for the quantification of D(-)-2-Aminobutyric acid in a biological sample using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of D(-)-2-Aminobutyric acid in a plasma sample.
Materials:
-
This compound (internal standard)
-
D(-)-2-Aminobutyric acid (analytical standard)
-
Plasma sample
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Prepare a series of calibration curve standards of D(-)-2-Aminobutyric acid in a relevant matrix (e.g., charcoal-stripped plasma) at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in the precipitation solvent (e.g., ACN with 0.1% FA).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standards, and quality control samples, add 200 µL of the working internal standard solution.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A chiral column suitable for amino acid separation (e.g., CROWNPAK CR-I(+)).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D(-)-2-Aminobutyric acid and this compound.
-
D(-)-2-Aminobutyric acid: e.g., m/z 104 -> 58
-
This compound: e.g., m/z 110 -> 64
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D(-)-2-Aminobutyric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Pathways
To better illustrate the experimental and logical relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the quantification of D(-)-2-Aminobutyric acid using its deuterated analog.
Caption: Enzymatic oxidation of D(-)-2-Aminobutyric acid by D-Amino Acid Oxidase.
References
An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(-)-2-Aminobutyric acid-d6 is the deuterium-labeled form of D(-)-2-Aminobutyric acid, a non-proteinogenic D-amino acid. The incorporation of six deuterium (B1214612) atoms into the molecule provides a distinct mass shift, making it an invaluable tool in a variety of analytical and research applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its primary metabolic pathway.
Core Chemical Properties
This compound is a stable, isotopically labeled compound used primarily as an internal standard in mass spectrometry and NMR-based studies for the accurate quantification of its unlabeled counterpart.[1] Its physical and chemical properties are summarized below.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C4H3D6NO2 | [1] |
| Molecular Weight | 109.16 g/mol | [1] |
| CAS Number | 1276197-57-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Chemical Purity | ≥98% | [2][3] |
| Isotopic Purity (atom % D) | ≥98% | [2][4] |
| Melting Point | >245°C (decomposes) | [5] |
| Solubility | Soluble in PBS (50 mg/mL) | [6] |
Note: Some properties, such as melting point and solubility, may be reported for the L- or DL- form or the unlabeled compound and are provided here for reference.
Comparative Properties of Unlabeled D(-)-2-Aminobutyric acid
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO2 | |
| Molecular Weight | 103.12 g/mol | |
| CAS Number | 2623-91-8 | |
| Appearance | White crystals, powder, or crystalline powder | [7] |
| Assay | ≥98.0 to ≤102.0% | [7] |
| Optical Rotation | -21.0 ± 1.0° (c=5 in 6N HCl) | [7] |
| Melting Point | >300 °C (lit.) |
Experimental Protocols
The primary application of this compound is as an internal standard for quantitative analysis. Below are detailed methodologies for its use in mass spectrometry and NMR spectroscopy.
Quantification of D-2-Aminobutyric Acid in Biological Samples using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of D-2-Aminobutyric acid in a biological matrix such as plasma.
a. Materials and Reagents:
-
This compound
-
D(-)-2-Aminobutyric acid (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Sulfosalicylic acid solution (30%)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
b. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 1x PBS.
-
Internal Standard Working Solution: Dilute the stock solution with a suitable solvent (e.g., acetonitrile:water 90:10 with 0.5% formic acid and 1 mM ammonium formate) to a final concentration of 10 µg/mL.[8]
-
Calibration Standards: Prepare a series of calibration standards of D(-)-2-Aminobutyric acid in 1x PBS, ranging from 1-500 µmol/L.[8]
c. Sample Preparation:
-
To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[8]
-
Vortex the mixture and centrifuge at 4200 rpm for 10 minutes.
-
Transfer 27.5 µL of the clear supernatant to a clean tube.
-
Add 2 µL of the internal standard working solution.
-
Add 225 µL of the mobile phase B (acetonitrile:water (90:10), 0.5% formic acid and 1 mM ammonium formate).[8]
-
Vortex and inject into the LC-MS/MS system.
d. LC-MS/MS Conditions (Example):
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-2-Aminobutyric acid and this compound.
Analysis of Amino Acid Enantiomers by GC-MS
This protocol describes the analysis of D- and L-amino acids in a peptide sample, which can be adapted for the use of this compound as an internal standard.[9]
a. Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl. For minimizing racemization, 6 M DCl in D₂O can be used.[9]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the acid to dryness.
b. Derivatization:
-
Esterification: Add 100 µL of 3 M HCl in 2-propanol and heat at 100°C for 30 minutes. Evaporate the reagent.[9]
-
Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents.[9]
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.
c. GC-MS Conditions:
-
GC Column: Chiral capillary column (e.g., Chirasil-L-Val).[9]
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.
Metabolic Pathway
D(-)-2-Aminobutyric acid, like other D-amino acids in mammals, is primarily metabolized through oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAO).[10][11][12] This reaction is crucial for the detoxification of D-amino acids.[10]
The workflow for using this compound as an internal standard in a typical quantitative bioanalytical experiment is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 3. DL-2-Aminobutyric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [isotope.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. guidechem.com [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D-(-)-2-Aminobutyric acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D(-)-2-Aminobutyric acid-d6
This technical guide provides a comprehensive overview of D(-)-2-Aminobutyric acid-d6, a deuterated isotopologue of D(-)-2-Aminobutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the compound's structure, properties, synthesis, and applications, with a focus on its role as an internal standard in analytical methodologies.
Core Compound Structure and Properties
This compound is a stable isotope-labeled amino acid where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Chemical Structure:
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | [1][2] |
| CAS Number | 1276197-57-9 | [2] |
| Molecular Formula | C₄D₆H₃NO₂ | [2] |
| Molecular Weight | 109.16 g/mol | [] |
| Canonical SMILES | CCC(C(=O)O)N | [] |
| Isotopic Purity | atom % D: ≥98% | [] |
| Chemical Purity | ≥98% | [4] |
| Appearance | White solid | N/A |
| Solubility | Soluble in water | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, including chemical synthesis involving deuterated reagents or enzymatic synthesis followed by deuteration. A plausible synthetic approach involves the enzymatic synthesis of D-2-aminobutyric acid followed by a deuteration step.
Enzymatic Synthesis of D-2-Aminobutyric Acid (Non-deuterated precursor)
A highly atom-economic enzymatic cascade can be employed for the synthesis of D-2-aminobutyric acid from L-threonine. This method utilizes a tri-enzymatic system composed of L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate (B1220265) dehydrogenase (FDH) for cofactor regeneration.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing L-threonine, L-TAL, D-AADH, FDH, and a formate salt (e.g., sodium formate or ammonium (B1175870) formate) in a suitable buffer (e.g., Na₂CO₃-NaHCO₃ buffer, pH 9.0).
-
Enzymatic Cascade:
-
L-threonine is deaminated by L-TAL to produce 2-oxobutyric acid and ammonia.
-
2-oxobutyric acid is then reductively aminated by D-AADH to yield D-2-aminobutyric acid. The ammonia generated in the first step can serve as the amino donor.
-
FDH is used to regenerate the NADH cofactor consumed by D-AADH.
-
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the consumption of L-threonine and the formation of D-2-aminobutyric acid.
-
Purification:
-
Upon completion of the reaction, the pH of the mixture is adjusted to <2 to precipitate the enzymes.
-
The enzymes are removed by centrifugation.
-
The supernatant containing the product is purified using a cation-exchange resin column.
-
The product is eluted from the column with a dilute ammonia solution (e.g., 3% NH₃·H₂O).
-
The eluate is concentrated to obtain pure D-2-aminobutyric acid.
-
Deuteration
General methods for the deuteration of amino acids can be applied to the synthesized D-2-aminobutyric acid. One common method involves acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent such as D₂O.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Please note that the following data is for the non-deuterated D(-)-2-Aminobutyric acid and serves as a reference.
Table 2: Reference Spectroscopic Data for D(-)-2-Aminobutyric acid
| Technique | Data | Reference |
| ¹H NMR | (D₂O, 400 MHz) δ (ppm) 3.62 (t, J=6.0 Hz, 1H), 1.80 (m, 2H), 0.89 (m, J=8.4 Hz, 3H) | [6] |
| ¹³C NMR | (D₂O) δ (ppm) 175.0, 55.0, 25.0, 9.0 | [7] |
| Mass Spectrum (EI) | m/z: 103 (M+), 58, 41, 29 | [8] |
Applications in Research and Drug Development
This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[9] Its key applications are in metabolomics, pharmacokinetic studies, and isotope dilution analysis.
Internal Standard in Mass Spectrometry
Due to its identical chemical properties to the endogenous, non-labeled D(-)-2-Aminobutyric acid, but with a distinct mass, the d6-labeled compound is an ideal internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency, allowing for accurate correction of matrix effects and variations in instrument response.
Metabolomics
In metabolomics studies, this compound is used to accurately quantify the levels of endogenous 2-aminobutyric acid in biological samples.[] This is crucial for studying metabolic pathways and identifying potential biomarkers for diseases.
Pharmacokinetic Studies
This stable isotope-labeled compound is valuable in drug metabolism and pharmacokinetic (DMPK) studies. For instance, 2-aminobutyric acid has been identified as a metabolite of the anti-tuberculosis drug ethambutol.[10] Using this compound as an internal standard allows for the precise measurement of the formation of this metabolite over time.
Experimental Workflow and Signaling Pathway
Experimental Workflow: Quantification using an Internal Standard
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.
Caption: Workflow for analyte quantification using a stable isotope-labeled internal standard.
Signaling Pathway: Metabolism of Ethambutol
2-Aminobutyric acid is a known metabolite of the anti-tuberculosis drug, ethambutol. The following diagram illustrates this metabolic pathway.
Caption: Metabolic pathway of Ethambutol to 2-Aminobutyric acid.[10]
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry enables accurate and precise quantification of its non-labeled analog in complex biological matrices. This technical guide provides essential information on its structure, properties, synthesis, and applications, facilitating its effective use in demanding analytical workflows.
References
- 1. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 2. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 4. DL-2-Aminobutyric acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9802-PK [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. D-2-Aminobutyric acid(2623-91-8) 1H NMR [m.chemicalbook.com]
- 7. D-2-Aminobutyric acid(2623-91-8) 13C NMR spectrum [chemicalbook.com]
- 8. dl-2-Aminobutyric acid [webbook.nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
The Enigmatic Biological Functions of D-2-Aminobutyric Acid: A Technical Guide for Researchers
An In-depth Exploration of a Non-Proteinogenic Amino Acid with Emerging Therapeutic Potential
D-2-aminobutyric acid (D-Abu), a non-proteinogenic D-alpha-amino acid, is progressively gaining attention within the scientific community for its diverse and potentially significant biological activities. While often overshadowed by its well-studied isomer, the neurotransmitter γ-aminobutyric acid (GABA), D-Abu exhibits a unique profile of interactions with key physiological pathways. This technical guide provides a comprehensive overview of the current understanding of D-2-aminobutyric acid's biological roles, supported by available quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling interactions. This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic potential of this intriguing molecule.
Core Biological Activities and Mechanisms
D-2-aminobutyric acid has been identified as a modulator of several biological processes, including enzymatic activity, oxidative stress, and hemostasis. The following sections delve into the specifics of these roles.
Metabolism by D-Amino Acid Oxidase (DAAO)
A primary metabolic fate of D-2-aminobutyric acid in mammals is its oxidative deamination by D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of various D-amino acids. This enzymatic reaction converts D-2-aminobutyric acid into its corresponding α-keto acid, 2-oxobutanoate, along with ammonia (B1221849) and hydrogen peroxide.
Quantitative Data: Enzyme Kinetics
While specific Michaelis-Menten constants (Km and Vmax) for D-2-aminobutyric acid with DAAO are not consistently reported across the literature, kinetic studies have revealed a biphasic reaction, suggesting a complex interaction that may involve both monomeric and dimeric forms of the enzyme[1]. The rate of the initial enzyme-substrate complex formation is dependent on both substrate concentration and temperature[1]. Further detailed kinetic analyses are required to fully elucidate the enzymatic parameters.
Experimental Protocol: D-Amino Acid Oxidase Activity Assay
A common method to determine DAAO activity with D-2-aminobutyric acid as a substrate involves monitoring oxygen consumption or the production of hydrogen peroxide or ammonia. A coupled assay using L-glutamate dehydrogenase (GDH) is frequently employed to measure ammonia production[2].
-
Principle: The ammonia produced from the DAAO-catalyzed deamination of D-2-aminobutyric acid serves as a substrate for GDH, which in the presence of α-ketoglutarate and NADH, converts it to L-glutamate. The concomitant oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm, which is proportional to the DAAO activity.
-
Reagents:
-
D-2-aminobutyric acid solution
-
DAAO enzyme preparation
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
5 mM α-ketoglutarate
-
0.25 mM NADH
-
10 U/mL L-glutamate dehydrogenase (GDH)
-
-
Procedure:
-
Prepare a reaction mixture containing the D-amino acid solution, α-ketoglutarate, NADH, and GDH in the pyrophosphate buffer.
-
Transfer the reaction mixture to a quartz cuvette and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the DAAO enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the DAAO activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
-
Metabolic Pathway of D-2-Aminobutyric Acid via DAAO
Figure 1: Metabolic conversion of D-2-aminobutyric acid by D-amino acid oxidase.
Inhibition of Matrix Metalloproteinases (MMPs)
D-2-aminobutyric acid has been reported to act as an inhibitor of matrix metalloproteinase activity[3][4]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases.
Quantitative Data: MMP Inhibition
Specific IC50 values for the inhibition of MMPs by D-2-aminobutyric acid are not yet available in the public domain. Further research is necessary to quantify the inhibitory potency of D-2-aminobutyric acid against specific MMPs, such as MMP-2 and MMP-9.
Experimental Protocol: MMP Inhibition Assay (General)
A common method to assess MMP inhibition is a fluorometric assay using a specific MMP substrate.
-
Principle: A quenched fluorescent substrate is cleaved by the active MMP, releasing a fluorophore and causing an increase in fluorescence. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
-
Reagents:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
D-2-aminobutyric acid (or other test inhibitors)
-
-
Procedure:
-
Pre-incubate the MMP enzyme with various concentrations of D-2-aminobutyric acid in the assay buffer.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Logical Relationship of MMP Inhibition
Figure 2: Inhibitory effect of D-2-aminobutyric acid on matrix metalloproteinase activity.
Antiplatelet and Antioxidant Activities
Product literature suggests that D-2-aminobutyric acid possesses antiplatelet and antioxidant properties[3][4]. Antiplatelet agents are crucial in the prevention and treatment of thrombotic diseases, while antioxidants play a vital role in combating oxidative stress.
Quantitative Data: Antiplatelet and Antioxidant Activity
Currently, there is a lack of publicly available quantitative data (e.g., IC50 for platelet aggregation, ORAC or TEAC values for antioxidant capacity) to substantiate these claims for D-2-aminobutyric acid specifically. The majority of research on the antiplatelet effects of aminobutyric acid isomers has focused on GABA[5][6].
Experimental Protocol: In Vitro Platelet Aggregation Assay
Light transmission aggregometry (LTA) is a standard method to assess platelet aggregation.
-
Principle: Platelet-rich plasma (PRP) is treated with an agonist (e.g., ADP, collagen) to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is measured by a spectrophotometer.
-
Reagents:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonists (e.g., ADP, collagen)
-
D-2-aminobutyric acid solution
-
-
Procedure:
-
Prepare PRP and PPP from fresh human or animal blood.
-
Pre-incubate PRP with various concentrations of D-2-aminobutyric acid.
-
Add a platelet aggregation agonist to initiate aggregation.
-
Monitor the change in light transmission over time using an aggregometer.
-
Calculate the percentage of aggregation inhibition compared to a control.
-
Experimental Workflow for Antioxidant Capacity Assessment
Figure 3: General experimental workflow for assessing the antioxidant capacity of D-2-aminobutyric acid.
Inhibition of Protein Synthesis
A product description has claimed that D-2-aminobutyric acid inhibits protein synthesis by binding to carbonyl groups on proteins, preventing their oxidation or degradation[3][4]. However, the primary literature to support this mechanism for D-2-aminobutyric acid is currently unavailable, and this effect is more commonly associated with other compounds. Research on the impact of aminobutyric acid isomers on protein synthesis has largely focused on GABA, which has been shown to affect the rate of brain protein synthesis[7].
Experimental Protocol: In Vitro Translation Assay
To investigate the potential inhibitory effect of D-2-aminobutyric acid on protein synthesis, a cell-free translation system can be utilized.
-
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) containing all the necessary components for translation is incubated with a template mRNA and radiolabeled amino acids. The incorporation of radioactivity into newly synthesized proteins is measured.
-
Reagents:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate)
-
Template mRNA (e.g., luciferase mRNA)
-
Radiolabeled amino acid (e.g., ³⁵S-methionine)
-
D-2-aminobutyric acid solution
-
-
Procedure:
-
Set up translation reactions containing the cell-free lysate, template mRNA, and radiolabeled amino acid.
-
Add various concentrations of D-2-aminobutyric acid to the reactions.
-
Incubate at the optimal temperature (e.g., 30°C).
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis.
-
Signaling Pathways and Receptor Interactions
The direct involvement of D-2-aminobutyric acid in specific signaling pathways and its binding to cellular receptors remain largely unexplored. The vast majority of research on the signaling of aminobutyric acid isomers has concentrated on GABA and its interaction with GABA-A (ionotropic) and GABA-B (metabotropic, G-protein coupled) receptors[5][8][9]. It is crucial to distinguish that D-2-aminobutyric acid is not a known agonist for these receptors.
Future research should focus on screening D-2-aminobutyric acid against a panel of receptors and signaling molecules to identify its direct targets. Techniques such as radioligand binding assays and cell-based reporter assays would be instrumental in this endeavor.
Hypothetical Signaling Cascade Investigation
Figure 4: A hypothetical workflow to investigate the signaling pathways of D-2-aminobutyric acid.
Summary of Quantitative Data
The following table summarizes the currently available, though limited, quantitative data on the biological activities of D-2-aminobutyric acid.
| Biological Activity | Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics | Reaction Type with DAAO | Biphasic | Porcine Kidney DAAO | [1] |
| MMP Inhibition | IC50 | Not yet determined | - | - |
| Antiplatelet Activity | IC50 for Aggregation | Not yet determined | - | - |
| Antioxidant Capacity | ORAC, TEAC, etc. | Not yet determined | - | - |
Future Directions and Conclusion
D-2-aminobutyric acid presents a compelling case for further in-depth investigation. While preliminary evidence and product information suggest a range of biological activities, there is a significant need for rigorous, quantitative studies to validate these claims and elucidate the underlying mechanisms. Key areas for future research include:
-
Comprehensive Enzyme Kinetic Studies: Determining the precise Km and Vmax values of D-2-aminobutyric acid with D-amino acid oxidase from various species, including humans.
-
Quantitative Bioactivity Profiling: Establishing the IC50 values for the inhibition of a panel of matrix metalloproteinases, and quantifying its antioxidant and antiplatelet effects using standardized assays.
-
Mechanism of Action Studies: Investigating the molecular basis for its purported inhibition of protein synthesis and its antiplatelet and antioxidant activities.
-
Receptor and Signaling Pathway Identification: Employing high-throughput screening and targeted cellular assays to identify the direct molecular targets and signaling cascades modulated by D-2-aminobutyric acid.
References
- 1. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]
- 5. barrowneuro.org [barrowneuro.org]
- 6. Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Regulation of GABAARs by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
D(-)-2-Aminobutyric acid-d6 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of D(-)-2-Aminobutyric acid-d6
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with D-amino acid oxidase (DAAO). While primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of D(-)-2-Aminobutyric acid in biological matrices, its deuteration provides valuable insights into the enzymatic mechanism of DAAO. This document details the core enzymatic pathway, the kinetic isotope effect of deuteration, and relevant experimental protocols for studying these interactions.
Introduction
D(-)-2-Aminobutyric acid is a D-amino acid that serves as a substrate for the flavoenzyme D-amino acid oxidase (DAAO)[1][2]. DAAO is a key enzyme in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide[1][3]. The deuterated isotopologue, this compound, is a valuable tool in metabolic research and pharmacokinetic studies, primarily functioning as an internal standard for mass spectrometry-based quantification[2][4][]. The replacement of hydrogen atoms with deuterium (B1214612) at specific positions can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE), which provides crucial information about the reaction mechanism[6][7].
Core Mechanism of Action: Interaction with D-amino acid Oxidase (DAAO)
The primary mechanism of action of D(-)-2-Aminobutyric acid, and by extension its deuterated form, is its role as a substrate for D-amino acid oxidase[1][2]. The enzymatic reaction catalyzed by DAAO follows a sequential kinetic mechanism and can be broken down into two main half-reactions: a reductive half-reaction and an oxidative half-reaction[8][9].
Reductive Half-Reaction:
-
D(-)-2-Aminobutyric acid binds to the active site of the FAD-containing DAAO.
-
A hydride ion (H-) is transferred from the α-carbon of the D-amino acid to the N(5) position of the FAD cofactor[3]. This step reduces FAD to FADH2.
-
The resulting product is 2-iminobutanoic acid.
Oxidative Half-Reaction:
-
The reduced flavin (FADH2) is reoxidized by molecular oxygen (O2) back to FAD, producing hydrogen peroxide (H2O2)[8].
-
The 2-iminobutanoic acid is released from the enzyme and subsequently undergoes non-enzymatic hydrolysis in the aqueous environment to form 2-oxobutanoic acid and ammonia[3].
The release of the product from the reoxidized enzyme is considered the rate-limiting step in the overall catalytic cycle for many substrates[9].
Signaling Pathway Diagram
The Role of Deuteration: Kinetic Isotope Effect (KIE)
Quantitative Data: Kinetic Isotope Effect
| Compound | Enzyme | Parameter | Value | Reference |
| D-α-Aminobutyric acid-α-d1 | Hog Kidney DAAO | Kinetic Isotope Effect (kH/kD) on Flavin Reduction | 1.4 | [6] |
Application in Quantitative Analysis
The most common application of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS/MS[2][4][]. Stable isotope-labeled standards are ideal for this purpose as they are chemically identical to the analyte of interest but have a different mass, allowing for their distinction by the mass spectrometer[4][10]. They co-elute with the endogenous analyte and experience similar matrix effects and variations during sample preparation and ionization, thus enabling highly accurate and precise quantification[10].
Experimental Workflow Diagram
Detailed Experimental Protocols
D-Amino Acid Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring DAAO activity by monitoring the production of α-keto acids[11][12][13].
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes (1.5 mL)
-
75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5
-
D(-)-2-Aminobutyric acid solution (substrate)
-
This compound solution (for KIE studies)
-
Purified D-amino acid oxidase
-
2,4-Dinitrophenylhydrazine (DNP) solution (1 mM in 1 M HCl)
-
0.6 M NaOH
Procedure (Indirect Assay with DNP):
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5) and the desired concentration of D(-)-2-Aminobutyric acid (or its d6 variant).
-
Enzyme Addition: Initiate the reaction by adding a known amount of DAAO to the reaction mixture. The final volume is typically 0.3 mL.
-
Incubation: Incubate the reaction mixture at 25°C for a defined period (e.g., 10 minutes).
-
Derivatization: Stop the reaction and derivatize the α-keto acid product by adding 0.15 mL of 1 mM DNP solution.
-
Color Development: Add 1.05 mL of 0.6 M NaOH and incubate at 25°C for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance of the resulting solution at the appropriate wavelength for the DNP-derivatized keto acid.
-
Quantification: Determine the amount of product formed by comparing the absorbance to a standard curve generated with known concentrations of 2-oxobutanoic acid.
Quantitative Analysis by GC-MS using this compound
This protocol provides a general framework for the quantification of D(-)-2-Aminobutyric acid in a biological sample[4][14].
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Biological matrix (e.g., plasma)
-
This compound (internal standard)
-
Acetonitrile (B52724) (for protein precipitation)
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Ethyl acetate (B1210297) (extraction solvent)
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add a precise amount of this compound solution.
-
Protein Precipitation: Add cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.
-
Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MTBSTFA). Heat to complete the reaction, forming a volatile derivative.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The gas chromatograph separates the derivatized amino acids, and the mass spectrometer detects the analyte and the internal standard using selected ion monitoring (SIM).
-
Quantification: The concentration of endogenous D(-)-2-Aminobutyric acid is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix.
Conclusion
The mechanism of action of this compound is intrinsically linked to its non-deuterated counterpart as a substrate for D-amino acid oxidase. The primary role of the deuterated form in research is as a tool to investigate the enzymatic mechanism through the kinetic isotope effect and to serve as a reliable internal standard for accurate quantification. The observed kinetic isotope effect provides strong evidence for the hydride transfer step in the DAAO catalytic cycle. The methodologies outlined in this guide provide a foundation for researchers to further explore the role of D-amino acids and their metabolism in various physiological and pathological contexts.
References
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Two spectrophotometric assays for D-amino acid oxidase: for the study of distribution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Technical Guide to D(-)-2-Aminobutyric acid-d6 (CAS No. 1276197-57-9) for Researchers and Drug Development Professionals
An in-depth examination of the properties, applications, and analytical methodologies of the stable isotope-labeled amino acid, D(-)-2-Aminobutyric acid-d6.
Introduction
This compound is a deuterated form of D(-)-2-Aminobutyric acid, a non-proteinogenic amino acid. Its stable isotope labeling makes it an invaluable tool in various research and development sectors, particularly in the pharmaceutical and biotechnology industries. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its primary applications as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, it delves into a relevant metabolic pathway and provides detailed experimental protocols for its use.
Physicochemical Properties and Specifications
This compound is a stable, non-radioactive isotopologue of D(-)-2-Aminobutyric acid. The deuterium (B1214612) labels provide a distinct mass shift, allowing for its differentiation from its endogenous, unlabeled counterpart in biological matrices. This property is fundamental to its application in isotope dilution mass spectrometry.
| Property | Value | Reference |
| CAS Number | 1276197-57-9 | [1] |
| Molecular Formula | C₄D₆H₃NO₂ | [1] |
| Molecular Weight | 109.16 g/mol | [2] |
| Synonyms | (R)-(-)-2-Aminobutyric acid-d6 | |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity | ≥ 98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Core Applications in Research and Development
The primary utility of this compound lies in its role as an internal standard for quantitative analyses. Its chemical and physical properties closely mimic the analyte of interest, D(-)-2-Aminobutyric acid, ensuring similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Key application areas include:
-
Metabolomics: Used as an internal standard in mass spectrometry-based metabolomic studies to accurately quantify endogenous levels of D-2-aminobutyric acid and other related metabolites in complex biological samples.[3] This aids in understanding metabolic shifts associated with disease states or physiological changes.[3]
-
Pharmacokinetic (PK) Studies: In drug metabolism studies, it serves as a crucial tool to trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that may be metabolized to or interact with aminobutyric acid pathways.[3]
-
Protein Synthesis and Degradation Studies: The incorporation of stable isotope-labeled amino acids allows for the dynamic monitoring of protein turnover, providing insights into cellular processes in both healthy and diseased states.[3]
-
Clinical Diagnostics: Employed in the development of diagnostic assays for metabolic disorders where the levels of specific amino acids, including D-2-aminobutyric acid, are indicative of disease.
Experimental Protocols
The following are representative protocols for the quantitative analysis of amino acids using this compound as an internal standard.
Protocol 1: Quantitative Analysis of D-2-Aminobutyric Acid in Human Plasma by LC-MS/MS
This protocol is adapted for the quantification of D-2-aminobutyric acid in a biological matrix, a common requirement in clinical research and metabolomics.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing the internal standard, this compound, at a final concentration of 50 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analyte from other plasma components.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-2-Aminobutyric acid: Q1: m/z 104.1 -> Q3: m/z 58.1
-
This compound (IS): Q1: m/z 110.1 -> Q3: m/z 64.1
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of D-2-aminobutyric acid in the plasma samples is then determined from the calibration curve.
Protocol 2: Chiral Separation and Quantification of D/L-2-Aminobutyric Acid by GC-MS
This protocol is designed for the chiral analysis of 2-aminobutyric acid, which is often necessary to understand the specific roles of each enantiomer.
1. Sample Preparation and Derivatization
-
Perform protein precipitation as described in Protocol 1, using this compound as the internal standard.
-
After evaporation, add 100 µL of 3 M HCl in isopropanol (B130326) to the dried residue.
-
Heat at 100°C for 30 minutes to esterify the amino acids.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of dichloromethane.
-
Heat at 100°C for 15 minutes for acylation.
-
Evaporate the reagents and reconstitute the derivatized sample in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm x 0.16 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Hold at 180°C for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.
Metabolic Pathway Involvement: D-Amino Acid Oxidase
D(-)-2-Aminobutyric acid is a substrate for the enzyme D-amino acid oxidase (DAAO).[4] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[5] This enzymatic reaction is crucial for the metabolism and detoxification of D-amino acids in various organisms, including mammals.[5]
The metabolic pathway involving D-2-aminobutyric acid and DAAO can be visualized as follows:
Caption: Metabolic pathway of D(-)-2-Aminobutyric acid via D-Amino Acid Oxidase.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a quantitative analysis experiment using this compound as an internal standard.
Caption: A typical experimental workflow for quantitative analysis.
Conclusion
This compound is a critical reagent for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the development of robust and reliable analytical methods. The detailed protocols and workflow diagrams provided in this guide serve as a practical resource for the implementation of this compound in metabolomics, pharmacokinetic studies, and other applications requiring precise quantification of D-2-aminobutyric acid. A thorough understanding of its metabolic fate, particularly its interaction with D-amino acid oxidase, further enriches its utility in biochemical and physiological research.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to D(-)-2-Aminobutyric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular weight of D(-)-2-Aminobutyric acid-d6, a deuterated analog of the non-proteinogenic amino acid D(-)-2-Aminobutyric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. We will delve into the theoretical and experimental determination of its molecular weight, outline key experimental protocols, and explore its relevance within biological signaling pathways.
Quantitative Data Summary
The precise mass of a molecule is a fundamental physicochemical property. For isotopically labeled compounds such as this compound, understanding the shift in molecular weight is critical for its application in various analytical techniques. The following tables summarize the key quantitative data for both the unlabeled and deuterated forms of D(-)-2-Aminobutyric acid.
Table 1: Molecular Formula and Composition
| Compound | Chemical Formula | Labeled Atoms |
| D(-)-2-Aminobutyric acid | C₄H₉NO₂ | None |
| This compound | C₄D₆H₃NO₂ | 6 Deuterium (B1214612) (D) |
Table 2: Theoretical and Reported Molecular Weights
The theoretical molecular weight is calculated based on the monoisotopic masses of the constituent elements. The reported molecular weights are sourced from various chemical suppliers and databases.
| Compound | Theoretical Monoisotopic Mass (Da) | Reported Molecular Weight ( g/mol ) |
| D(-)-2-Aminobutyric acid | 103.0633 | 103.12[1][] |
| This compound | 109.1009 | 109.157[3], 109.16[][4] |
Note: The slight variation in reported molecular weights can be attributed to different manufacturing processes and analytical methods used for determination.
Experimental Determination of Molecular Weight
The accurate determination of the molecular weight of isotopically labeled compounds is crucial for confirming their identity and purity. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the most direct method for determining the molecular weight of a compound and for confirming the incorporation of stable isotopes.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.
-
Desolvation: The charged droplets are directed into the mass spectrometer, where the solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, the protonated molecule [M+H]⁺ is commonly observed.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The peak corresponding to the [M+H]⁺ ion of this compound will be observed at approximately 110.1082 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy can also be used to confirm isotopic labeling and, in some cases, to determine molecular weight.[5][6][7][8][9] The presence of deuterium in a molecule leads to characteristic changes in the NMR spectrum.
Experimental Protocol: ¹H (Proton) and ²H (Deuterium) NMR
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR Analysis: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at specific positions.
-
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. The presence of signals in the ²H spectrum confirms the incorporation of deuterium.
-
Molecular Weight Confirmation: While not a direct measure of molecular weight, the NMR data, in conjunction with the known structure of the unlabeled compound, provides strong evidence for the successful synthesis of the deuterated analog with the expected mass increase.
Biological Context: Signaling Pathways
2-Aminobutyric acid is structurally related to the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[10][11][12] It can act as a precursor to GABA or modulate GABAergic neurotransmission. Understanding these pathways is crucial for researchers using this compound as a tracer in metabolic or neurochemical studies.
GABAergic Signaling Pathway
The following diagram illustrates the synthesis, release, and reuptake of GABA, a key pathway where 2-aminobutyric acid may play a role.
This diagram illustrates the conversion of glutamate to GABA, its packaging into synaptic vesicles, release into the synaptic cleft, binding to postsynaptic receptors, and subsequent reuptake and degradation.
Experimental Workflow for Metabolic Tracing
Isotopically labeled compounds like this compound are invaluable tools for tracing metabolic pathways. The following workflow outlines a typical experiment using this compound.
This workflow demonstrates the key steps involved in a metabolic tracing experiment, from the introduction of the labeled compound to the final analysis of metabolic pathways.
Conclusion
This compound is a valuable tool for scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and neurochemistry. Accurate knowledge of its molecular weight is fundamental to its effective use. This guide has provided a detailed summary of its quantitative properties, outlined the primary experimental methods for its molecular weight determination, and placed it within the context of relevant biological signaling pathways. By understanding these core principles, researchers can confidently and accurately employ this compound in their experimental designs.
References
- 1. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]
- 3. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Welcome to Labcompare | Labcompare.com [labcompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. GABA - Wikipedia [en.wikipedia.org]
- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. google.com [google.com]
An In-depth Technical Guide on D(-)-2-Aminobutyric acid-d6 for Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D(-)-2-Aminobutyric acid-d6 as a stable isotope-labeled tracer for in vitro and in vivo metabolic studies. This document outlines the core principles of its use, detailed experimental protocols, data presentation, and the visualization of relevant metabolic pathways.
Introduction: The Role of Deuterated Tracers in Metabolism Research
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the pharmacokinetics of endogenous and exogenous compounds.[1] Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an ideal label due to its non-radioactive nature and the ease of its detection by mass spectrometry.[2] The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its unlabeled counterpart but has a distinct, higher mass. This mass shift allows researchers to track the molecule and its metabolic products through complex biological systems.
This compound is a deuterated analog of D(-)-2-Aminobutyric acid (D-ABA), a non-proteinogenic D-amino acid. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium. This high level of labeling provides a clear mass shift, facilitating unambiguous detection against the natural isotopic background. Its primary application is as a tracer to investigate the activity of D-amino acid oxidase (DAAO) and the subsequent metabolic fate of its products.[3][4]
Metabolic Pathway of D(-)-2-Aminobutyric Acid
The principal metabolic pathway for D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[3] D(-)-2-Aminobutyric acid is a known substrate for this enzyme.[3][5]
The DAAO-catalyzed reaction proceeds as follows:
-
Oxidative Deamination: D(-)-2-Aminobutyric acid is oxidized by DAAO to form 2-iminobutyric acid.
-
Hydrolysis: The unstable 2-iminobutyric acid spontaneously hydrolyzes to 2-ketobutyric acid (α-ketobutyric acid) and ammonia.[6]
-
Peroxide Formation: During the catalytic cycle, the reduced FAD cofactor (FADH₂) is re-oxidized by molecular oxygen, producing hydrogen peroxide.[6]
The resulting 2-ketobutyric acid is a key metabolic intermediate that can enter central carbon metabolism. It is primarily converted to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex.[7][8] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[9][10]
By using this compound, researchers can trace the deuterium label as it is incorporated into these downstream metabolites, providing a quantitative measure of the metabolic flux through this pathway.
Experimental Design and Protocols
The use of this compound as a tracer typically involves its introduction into a biological system (e.g., cell culture, animal model, or human subject) followed by the collection of biological samples over time. The concentration of the tracer and its labeled metabolites are then quantified using mass spectrometry.
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to assess the rate of metabolism of this compound by DAAO, which is present in the liver.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a liver microsomal preparation.
Materials:
-
This compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
FAD (Flavin adenine (B156593) dinucleotide) solution
-
Internal Standard (IS): A structurally similar but mass-distinct compound (e.g., D(-)-2-Aminobutyric acid-¹³C₄,¹⁵N)
-
Acetonitrile (ACN), cold
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, liver microsomes (e.g., final concentration of 0.5 mg/mL), and FAD (final concentration of 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound to the pre-incubated mixture to a final concentration of 1 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of cold ACN with the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D(-)-2-Aminobutyric acid | Affiniti Research [affiniti-res.com]
- 6. benchchem.com [benchchem.com]
- 7. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PathBank [pathbank.org]
- 9. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 10. Human Metabolome Database: Showing metabocard for 2-Ketobutyric acid (HMDB0000005) [hmdb.ca]
A Comprehensive Technical Guide to the Synthesis of D(-)-2-Aminobutyric Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for producing D(-)-2-Aminobutyric acid-d6, a crucial isotopically labeled standard used in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] The document outlines both a detailed chemical synthesis pathway amenable to deuteration and a highly efficient enzymatic route for the non-labeled analogue, offering a comparative perspective for modern synthetic chemistry.
Synthetic Strategies: An Overview
The synthesis of this compound presents two primary challenges: achieving the correct stereochemistry (D-enantiomer) and incorporating six deuterium (B1214612) atoms into the molecule's stable carbon backbone (C3, C4, and C2 positions). Two main strategies are considered:
-
Chemical Synthesis via Strecker Reaction and Chiral Resolution: This classic approach involves the synthesis of a racemic deuterated amino acid from a deuterated aldehyde precursor, followed by the separation of the desired D-enantiomer. This method offers high flexibility for isotopic labeling.
-
Enzymatic Synthesis: A modern, highly efficient, and stereoselective method utilizes a multi-enzyme cascade to produce the D-enantiomer directly.[2][3][4] While exceptionally effective for the non-labeled compound, this route's application for the d6-variant is contingent on the availability of a specifically deuterated starting material.
This guide will first detail the chemical synthesis route due to its adaptability for deuteration and then describe the enzymatic route as a state-of-the-art alternative for producing the non-deuterated enantiomer.
Chemical Synthesis of this compound
The proposed chemical synthesis involves a four-stage process starting from a deuterated precursor, proceeding through a Strecker reaction to form the racemic amino acid, and culminating in a chemical resolution to isolate the target D-enantiomer.
Caption: Overall workflow for the chemical synthesis of this compound.
Stage 1: Preparation of Propanal-d5 (CD₃CD₂CHO)
A deuterated aldehyde is the key starting material for introducing the deuterium labels onto the ethyl side chain. Propanal-d5 can be synthesized from 1-propanol-d6 via oxidation.
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus with a two-necked flask, a dropping funnel, and a reflux condenser through which 60°C water is circulated. Connect the outlet of the reflux condenser to a downward condenser cooled with cold water, leading to a receiver flask cooled in an ice bath.[5][6]
-
Reaction Mixture: In the flask, place 1-propanol-d6 (1.0 eq). Prepare an oxidizing solution in the dropping funnel consisting of potassium dichromate (K₂Cr₂O₇, 0.56 eq) and concentrated sulfuric acid (H₂SO₄, 2.2 eq) dissolved in deuterated water (D₂O).
-
Oxidation: Heat the 1-propanol-d6 to boiling. Add the oxidizing mixture dropwise over approximately 30 minutes while maintaining vigorous boiling. The propanal-d5 formed will distill immediately.
-
Isolation: After the addition is complete, continue boiling for 15 minutes to ensure all the aldehyde has distilled. The collected distillate is then dried over anhydrous sodium sulfate (B86663) and purified by fractional distillation to yield pure propanal-d5.
| Parameter | Value | Reference |
| Starting Material | 1-Propanol-d6 | - |
| Key Reagents | K₂Cr₂O₇, H₂SO₄, D₂O | [5][6] |
| Typical Yield | 45-50% | [5] |
| Boiling Point | 46-50°C | [6] |
Table 1: Summary of parameters for the synthesis of Propanal-d5.
Stage 2 & 3: Strecker Synthesis and Hydrolysis to rac-2-Aminobutyric Acid-d6
The Strecker synthesis is a three-component reaction that forms an α-aminonitrile from an aldehyde, ammonia (B1221849), and cyanide, which is then hydrolyzed to the amino acid.[7][8] To achieve deuteration at the alpha-carbon (C2), the reaction is conducted in a deuterated solvent system.
Experimental Protocol:
-
Aminonitrile Formation: In a well-ventilated fume hood, dissolve ammonium (B1175870) chloride-d4 (ND₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.1 eq) in D₂O in a reaction vessel cooled in an ice bath to 5-10°C.[9]
-
Add propanal-d5 (1.0 eq) dropwise to the cooled mixture while maintaining the temperature.
-
After addition, allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC or GC.[10] The reaction yields rac-2-Aminobutanenitrile-d6.
-
Hydrolysis: To the resulting aminonitrile solution, add concentrated hydrochloric acid (HCl). Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[11][12]
-
Isolation: After hydrolysis, cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the product. The crude rac-2-Aminobutyric acid-d6 is collected by filtration, washed with cold ethanol, and dried.
| Parameter | Value | Reference |
| Starting Material | Propanal-d5 | - |
| Key Reagents | ND₄Cl, NaCN, D₂O, HCl | [7][9] |
| Reaction pH | 8-10 (for aminonitrile formation) | [9] |
| Typical Yield | High (often >70% for both steps) | General Literature |
Table 2: Summary of parameters for the Strecker Synthesis and Hydrolysis.
Stage 4: Chiral Resolution of rac-2-Aminobutyric Acid-d6
The final step is the separation of the D(-) and L(+) enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. The D-amino acid forms a less soluble salt, which preferentially crystallizes.[13]
Experimental Protocol:
-
Salt Formation: Dissolve rac-2-Aminobutyric acid-d6 (4.0 eq) and L-(+)-tartaric acid (1.0 eq) in dilute hydrochloric acid (0.1 M).[13]
-
Heat the solution to approximately 70-80°C and stir for 2-3 hours.[13]
-
Crystallization: Cool the mixture slowly to room temperature to allow the precipitation of the D-2-aminobutyric acid-d6 · L-tartaric acid diastereomeric salt.
-
Purification: Collect the solid by filtration and recrystallize it from water to improve diastereomeric purity. A typical yield for the crystalline salt is around 90%.[13]
-
Liberation of Free Amino Acid: Dissolve the purified salt in water and add an ammonolysis agent, such as aqueous ammonia, to adjust the pH and break the salt. The free this compound will precipitate.
-
Final Product: Collect the final product by filtration, wash with methanol, and dry under vacuum.
| Parameter | Value | Reference |
| Resolving Agent | L-(+)-Tartaric Acid | [13] |
| Molar Ratio (Racemate:Tartaric Acid) | 4:1 | |
| Salt Formation Yield | ~90% | [13] |
| Expected Enantiomeric Purity | High (>98% ee) | General Literature |
Table 3: Summary of parameters for the Chiral Resolution.
Enzymatic Synthesis of D(-)-2-Aminobutyric Acid (Non-Deuterated)
For the synthesis of the non-deuterated D(-)-2-Aminobutyric acid, an in-vitro tri-enzymatic cascade reaction provides a highly efficient and atom-economical alternative to chemical methods.[2][3] This one-pot process starts from readily available L-threonine.[14]
Caption: Tri-enzymatic cascade for the synthesis of D(-)-2-Aminobutyric Acid.
Experimental Protocol:
-
Reaction Mixture: Prepare a buffered solution (e.g., 100 mM Na₂CO₃-NaHCO₃, pH 9.0).
-
Add L-threonine (200 mM), sodium formate (300 mM), L-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH).[2][4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle stirring for approximately 24 hours. The ammonia required for the second step is generated in situ from the deamination of L-threonine.[2]
-
Work-up: After the reaction, adjust the pH to <2 to precipitate and remove the enzymes by centrifugation.
-
Purification: Purify the supernatant containing the product using a cation-exchange resin column, eluting with aqueous ammonia (e.g., 3%) to yield the final product.[2]
| Parameter | Value | Reference |
| Starting Material | L-Threonine | [2][3] |
| Enzymes | L-TAL, D-AADH, FDH | [2] |
| Reaction pH | 9.0 | [2][4] |
| Yield | >90% | [2][3] |
| Enantiomeric Excess (ee) | >99% | [2][3] |
Table 4: Summary of parameters for the Enzymatic Synthesis.
Note on Deuteration: Adapting this enzymatic route for the synthesis of the d6-labeled product would require L-threonine-d7 as a starting material. The chemical synthesis of this deuterated precursor would be a multi-step process, making the direct chemical synthesis of this compound via the Strecker route a more practical approach.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Atom Economic Synthesis of d‐2‐Aminobutyric Acid through an In Vitro Tri‐enzymatic Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Atom Economic Synthesis of d-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ck12.org [ck12.org]
- 13. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of D(-)-2-Aminobutyric acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of D(-)-2-Aminobutyric acid-d6, a deuterated form of the non-proteinogenic amino acid. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
This compound is a valuable tool in various research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is prominent in metabolomics and pharmacokinetic studies to trace and quantify its non-labeled counterpart.[] The deuterium (B1214612) labeling allows for clear differentiation from the endogenous, naturally abundant compound.[]
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. This high level of enrichment is crucial for its function as a reliable internal standard.
| Parameter | Value | Source |
| Isotopic Enrichment | ≥ 98 atom % D | [][3][4] |
| Chemical Purity | ≥ 98% | [3] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment of a labeled compound by differentiating between the masses of the different isotopologues.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, water).
-
Prepare a dilute solution appropriate for the mass spectrometer's sensitivity. For LC-MS, the sample is introduced into the mobile phase. For GC-MS, derivatization may be necessary to increase volatility.
-
-
Instrumentation (LC-HRMS):
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range that includes the unlabeled (d0) to the fully labeled (d6) compound.
-
The high resolution of the instrument allows for the separation of the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d6).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the isotopic enrichment by determining the percentage of the d6 isotopologue relative to the sum of all isotopologues. It is important to correct for the natural abundance of isotopes (e.g., ¹³C).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule. While MS provides the overall isotopic distribution, NMR can confirm that deuteration has occurred at the expected positions.
Methodology:
-
Sample Preparation:
-
Dissolve an adequate amount of this compound in a deuterated solvent (e.g., D₂O).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms successful labeling.
-
Acquire a ²H (Deuterium) NMR spectrum. The presence of signals in the deuterium spectrum at chemical shifts corresponding to the expected positions of deuteration provides direct evidence of the labeling.
-
-
Data Analysis:
-
Integration of the residual proton signals in the ¹H NMR spectrum can provide a semi-quantitative measure of the isotopic purity.
-
The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium atoms.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.
Caption: Workflow for isotopic purity analysis.
Signaling Pathways and Logical Relationships
As this compound is primarily used as an analytical standard, its direct involvement in signaling pathways is not its intended application. However, its use in metabolic studies allows for the elucidation of pathways involving its non-labeled counterpart. The logical relationship in its application is as an internal standard for quantification.
Caption: Use as an internal standard for quantification.
References
Navigating the Stability and Storage of D(-)-2-Aminobutyric Acid-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D(-)-2-Aminobutyric acid-d6, a deuterated form of D(-)-2-Aminobutyric acid. Primarily utilized as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), understanding its stability is paramount for ensuring accurate and reproducible experimental outcomes.[1] This document outlines the factors affecting its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.
Core Stability Profile and Storage Recommendations
This compound is a stable, isotopically labeled compound. However, its long-term stability is contingent on appropriate storage to mitigate degradation from environmental factors such as temperature, moisture, and light.
Recommended Storage Conditions
The optimal storage conditions for this compound vary depending on its physical state (solid powder or in solvent). Adherence to these conditions is crucial for maintaining its chemical and isotopic purity over time.
| Physical State | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Room Temperature | Re-analyze after 3 years | [2] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
For general handling, it is advised to keep the compound in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption and contamination.[3][4]
Key Factors Influencing Stability
Several environmental factors can impact the stability of this compound. Understanding these factors is essential for preventing degradation and ensuring the integrity of the compound.
Temperature
Moisture (Hygroscopicity)
Amino acids can be hygroscopic, meaning they can absorb moisture from the atmosphere. This can affect their physical state and potentially lead to chemical degradation. While some amino acids show significant water uptake even at low relative humidity, others are less prone to it. To minimize moisture absorption, it is crucial to store this compound in a tightly sealed container in a dry environment.
Light (Photostability)
Exposure to light can induce photodegradation of photosensitive compounds. While specific photostability data for this compound is not available, it is a standard practice in pharmaceutical development to assess the photostability of new drug substances and products according to ICH Q1B guidelines. Therefore, it is prudent to store the compound in a light-protected container.
Experimental Protocols for Stability and Purity Assessment
To ensure the continued integrity of this compound, particularly when stored for extended periods or under conditions that deviate from the recommendations, periodic stability and purity assessments are advised.
Protocol for an Accelerated Stability Study
This protocol provides a framework for assessing the stability of solid this compound under accelerated conditions.
Materials:
-
Solid this compound
-
Climate-controlled stability chambers
-
HPLC-MS system for purity analysis
Procedure:
-
Sample Preparation: Aliquot the solid amino acid into several clean, sealed vials.
-
Storage Conditions: Place the vials in stability chambers at accelerated conditions (e.g., 40°C with 75% relative humidity).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for chemical and isotopic purity using the HPLC-MS protocol described below.
-
Data Evaluation: Compare the purity results over time to assess the stability of the compound under accelerated conditions.
Protocol for Purity Analysis by HPLC-MS
This protocol details a general method for determining the chemical and isotopic purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase HPLC column
-
HPLC system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the labeled amino acid at approximately 1 mg/mL in a suitable solvent (e.g., water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with Mobile Phase A.
-
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Elute the compound using a suitable gradient (e.g., a linear gradient from 5% to 95% Mobile Phase B over 10 minutes).
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode over a mass range that includes the expected masses of the labeled amino acid and any potential impurities.
-
Monitor the elution profile using a UV detector (e.g., at 210 nm) and the mass spectrometer.
-
-
Data Analysis:
-
Calculate the chemical purity by determining the area percentage of the main peak in the chromatogram.
-
Assess the isotopic purity by analyzing the mass distribution of the main peak.
-
Visualizing Workflows and Pathways
To further elucidate the processes involved in the handling and application of this compound, the following diagrams illustrate key workflows and a generalized degradation pathway.
Caption: Workflow for Stability Testing of this compound.
Caption: Workflow for using this compound as an internal standard.
Caption: Generalized Degradation Pathways for Amino Acids.
References
- 1. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Solubility Profile of D(-)-2-Aminobutyric acid-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of D(-)-2-Aminobutyric acid-d6, a deuterated isotopologue of the non-proteinogenic amino acid D(-)-2-Aminobutyric acid. Understanding the solubility of this compound in various organic solvents is critical for its application in pharmaceutical research and development, particularly in areas such as formulation, metabolic studies, and as a chiral building block in synthesis.
Quantitative Solubility Data
The solubility of D(-)-2-Aminobutyric acid in aqueous and select organic solvents is summarized below. As a zwitterionic molecule, its solubility is highest in polar protic solvents like water and significantly lower in non-polar organic solvents.
| Solvent | Solubility (mg/mL) | Molarity (M) | Temperature (°C) | Notes |
| Water | 100 | ~0.97 | Not Specified | Ultrasonic assistance may be needed. |
| Water | 278 | ~2.70 | Not Specified | Source: Human Metabolome Database. |
| Dimethyl Sulfoxide (DMSO) | < 1 | < 0.01 | Not Specified | Insoluble or slightly soluble. |
| Phosphate-Buffered Saline (PBS) | 50 | ~0.48 | Not Specified | Ultrasonic assistance may be needed.[1] |
| Alcohol (General) | Slightly Soluble | Not Quantified | Not Specified | Qualitative description.[2] |
| Ether | Slightly Soluble | Not Quantified | Not Specified | Qualitative description.[2] |
For reference, the solubility of a related compound, 4-Acetamidobutyric acid, has been reported as approximately 1 mg/mL in ethanol (B145695) and 20 mg/mL in DMSO and Dimethylformamide (DMF).[3]
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent using the shake-flask method followed by concentration analysis.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, DMSO)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/L, M).
-
Biological Significance: D-Amino Acid Oxidase Pathway
D(-)-2-Aminobutyric acid is a known substrate for the enzyme D-amino acid oxidase (DAAO). This enzyme plays a crucial role in the metabolism of D-amino acids, converting them into their corresponding α-keto acids. The activity of DAAO is of significant interest in neuroscience and drug development, as it regulates the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Below is a diagram illustrating the metabolic pathway involving DAAO and its substrate, D(-)-2-Aminobutyric acid.
Caption: Metabolic pathway of D(-)-2-Aminobutyric acid via D-Amino Acid Oxidase.
Experimental Workflow for Solubility Screening
A typical workflow for screening the solubility of a compound in multiple solvents is depicted below. This process allows for efficient determination of solubility in parallel, which is often required in early-stage drug development.
Caption: High-throughput solubility screening workflow.
References
Methodological & Application
Application Note: Quantification of D-Amino Acids in Biological Matrices Using Deuterated Standards by LC-MS/MS
References
- 1. benchchem.com [benchchem.com]
- 2. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid survey of four Asp isomers in disease-related proteins by LC-MS combined with commercial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D(-)-2-Aminobutyric Acid-d6 in Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D(-)-2-Aminobutyric acid-d6 as an internal standard for the accurate quantification of D(-)-2-Aminobutyric acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is crucial for reliable metabolomics analysis, as it effectively corrects for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1]
Introduction
D(-)-2-Aminobutyric acid is a non-proteinogenic amino acid that plays a role in various biological processes. Its accurate quantification in complex biological matrices such as plasma, urine, and tissue extracts is essential for understanding its metabolic pathways and its potential as a biomarker. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based analysis due to its similar chemical and physical properties to the analyte of interest.[2]
Key Applications
-
Metabolomics Research: Accurate quantification of D(-)-2-Aminobutyric acid in various biological samples to study metabolic pathways and their alterations in disease states.
-
Clinical Diagnostics: Development of robust analytical methods for the potential use of D(-)-2-Aminobutyric acid as a clinical biomarker.
-
Pharmaceutical Development: Monitoring the metabolism of drug candidates that may interact with amino acid pathways.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of D(-)-2-Aminobutyric acid using a deuterated internal standard. While specific values can vary depending on the exact instrumentation and matrix, these provide a general overview of expected performance.
Table 1: LC-MS/MS Method Parameters for D(-)-2-Aminobutyric Acid Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | HILIC or Chiral Column | [3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | |
| Gradient | Optimized for separation of isomers | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Transition (Analyte) | To be determined empirically | |
| MS/MS Transition (IS - d6) | To be determined empirically | |
| Collision Energy | To be optimized for specific instrument |
Table 2: Typical Validation Parameters for Quantification of Aminobutyric Acid Isomers
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to µM range | [6] |
| Accuracy (% Bias) | Within ±15% | |
| Precision (% RSD) | < 15% | |
| Recovery | 85-115% | |
| Matrix Effect | Monitored and compensated by IS |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for the extraction of small molecule metabolites, including D(-)-2-Aminobutyric acid, from plasma or serum.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a HILIC column, or a chiral column for enantiomeric separation.[3][4]
-
Mobile Phase: A gradient of aqueous and organic solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
-
Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used for amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for both D(-)-2-Aminobutyric acid and this compound need to be determined by direct infusion of the individual standards and optimized for collision energy.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of D(-)-2-Aminobutyric acid using a deuterated internal standard.
Metabolic Context of 2-Aminobutyric Acid
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. restek.com [restek.com]
- 6. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for D-2-aminobutyric acid analysis
An LC-MS/MS method for the sensitive and selective quantification of D-2-aminobutyric acid has been developed, addressing the critical need for chiral-specific analysis in pharmaceutical and biological research. This application note provides a detailed protocol for the analysis of D-2-aminobutyric acid, featuring a pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) followed by reversed-phase chromatography and tandem mass spectrometry. This methodology allows for the effective separation of D-2-aminobutyric acid from its L-enantiomer and other isomers, ensuring accurate quantification in complex matrices.
The described method is particularly relevant for researchers, scientists, and drug development professionals who require precise measurement of D-amino acids. The presence and concentration of D-amino acids can significantly influence the structure, function, and metabolic stability of peptides and proteins. This protocol has been successfully applied to the analysis of D-2-aminobutyric acid in various sample types, including biological fluids and peptide hydrolysates.
Quantitative Data Summary
The performance of the LC-MS/MS method for the analysis of aminobutyric acid isomers is summarized in the table below. The data demonstrates good linearity and sensitivity for the quantification of these compounds.
| Analyte | Linearity Range | r² | LLOD (pmol) | Precision (RSD%) | Accuracy (%) |
| Aminobutyric Acid Isomers | 0 - 400 pmol | >0.990 | ~2 | <15% | 85-115% |
| γ-aminobutyric acid (GABA) | 5.00 - 1000 ng/mL | >0.99 | - | <9.9% | 99.1% - 104% |
| γ-aminobutyric acid (GABA) | 3.4 - 2500 ng/mL | >0.99 | 0.12 ng/mL | <10.5% | <10% deviation |
Data synthesized from multiple sources for various aminobutyric acid isomers.[1][2][3]
Experimental Protocols
This section details the complete workflow for the analysis of D-2-aminobutyric acid, from sample preparation to LC-MS/MS analysis.
Sample Preparation
For Peptide Samples:
-
Peptide Hydrolysis: To liberate individual amino acids, peptide samples must first be hydrolyzed.
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[4]
-
After cooling, evaporate the acid under a stream of nitrogen or in a vacuum desiccator.[4]
-
Reconstitute the amino acid residue in 100 µL of 0.1 M sodium bicarbonate.[4]
-
For Biological Fluids (e.g., Plasma, Serum):
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) or acetone (B3395972) containing an appropriate internal standard (e.g., isotopically labeled D-2-aminobutyric acid).[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.1 M sodium bicarbonate.[4]
-
Chiral Derivatization with Marfey's Reagent
-
To the reconstituted sample (100 µL in 0.1 M NaHCO₃), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[4]
-
Incubate the mixture at 40°C for 1 hour.[4]
-
Cool the reaction mixture to room temperature.[4]
-
Neutralize the reaction by adding 50 µL of 2 M HCl.[4]
-
Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to injection.[4]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient: A suitable gradient to separate the diastereomeric derivatives. For example:
-
0-2 min: 5% B
-
2-15 min: 5-50% B
-
15-16 min: 50-95% B
-
16-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: The specific precursor and product ions for the Marfey's reagent-derivatized D-2-aminobutyric acid should be determined by infusing a standard into the mass spectrometer. For underivatized aminobutyric acid, a transition of m/z 104 -> 69 has been reported.[2]
-
Collision Energy: Optimized for the specific analyte and instrument.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of D-2-aminobutyric acid.
References
- 1. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Aminobutyric Acid Using a Deuterated Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA), a four-carbon non-protein amino acid, is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its quantification in biological matrices is essential for neuroscience research, clinical diagnostics, and the development of therapeutic agents targeting neurological and psychiatric disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of GABA.[2] However, the polar nature and low volatility of aminobutyric acid necessitate a derivatization step to improve its chromatographic properties.
This application note provides a detailed protocol for the quantitative analysis of aminobutyric acid in biological samples using a deuterated internal standard with GC-MS. The use of a stable isotope-labeled internal standard, such as deuterated GABA, is critical for accurate quantification as it mimics the analyte throughout the sample preparation and analysis process, correcting for variations in extraction efficiency, derivatization yield, and instrument response.[2][3]
Principle
This method involves the extraction of aminobutyric acid from a biological matrix, followed by a derivatization reaction to create a more volatile and thermally stable derivative suitable for GC-MS analysis. A known concentration of a deuterated aminobutyric acid internal standard is added at the beginning of the sample preparation process. The derivatized analyte and internal standard are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Aminobutyric Acid (GABA) standard
-
Deuterated Aminobutyric Acid (e.g., GABA-d2, GABA-d4, or GABA-d6)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride, or Methyl Chloroformate (MCF))
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Ethyl Acetate, Chloroform (all HPLC or GC grade)
-
Reagents for sample preparation: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Pyridine, Sodium bicarbonate, Sodium sulfate
-
Biological matrix (e.g., plasma, cerebrospinal fluid, brain tissue homogenate)
-
Standard laboratory equipment: vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), heater block.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of aminobutyric acid and the deuterated internal standard in 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent (e.g., 0.1 M HCl or water) to create calibration standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL.[4]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration of 10 µg/mL.[4]
Sample Preparation
-
Sample Collection and Homogenization (for tissue): Homogenize tissue samples in an appropriate buffer on ice.
-
Spiking with Internal Standard: To a 100 µL aliquot of the sample (e.g., plasma, CSF, or tissue homogenate), add a known amount of the deuterated internal standard working solution.[2]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50 °C).
Derivatization Protocol (Example using MTBSTFA)
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60-100°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[4]
-
Injection Volume: 1 µL
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent MS or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Ions to Monitor (Example for TBDMS derivatives):
-
Aminobutyric Acid: Monitor characteristic fragment ions.
-
Deuterated Aminobutyric Acid: Monitor the corresponding mass-shifted fragment ions.
-
-
MRM Transitions (Example from a study using methylation):
Data Presentation
Table 1: Method Validation Parameters for GABA Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.998 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [4] |
| Limit of Detection (LOD) | 250 ng/mL | [4] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Accuracy (% Recovery) | 85 - 115% | [5] |
Table 2: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 270 °C |
| Oven Program | 70°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | SIM / MRM |
| Monitored Ions | Analyte and Internal Standard specific |
Visualizations
Caption: Experimental workflow for GC-MS analysis of aminobutyric acid.
Caption: Rationale for using a deuterated internal standard.
Conclusion
This application note outlines a robust and reliable GC-MS method for the quantification of aminobutyric acid in biological samples. The protocol, which incorporates a deuterated internal standard and a straightforward derivatization procedure, provides the accuracy and precision required for demanding research and development applications. The provided workflow and method parameters can be adapted to various biological matrices and instrumentation, serving as a valuable tool for scientists in neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for D(-)-2-Aminobutyric acid-d6 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(-)-2-Aminobutyric acid-d6 is a deuterated isotopologue of D(-)-2-Aminobutyric acid. In the field of enzyme kinetics, particularly in drug development and mechanistic studies, stable isotope-labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with deuterium (B1214612) at specific positions in a substrate molecule can significantly influence the rate of enzyme-catalyzed reactions without altering the intrinsic chemical properties of the molecule. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides deep insights into enzyme mechanisms, rate-determining steps, and the nature of transition states.[1]
D(-)-2-Aminobutyric acid is a known substrate for the flavoenzyme D-amino acid oxidase (DAAO).[2] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide.[3] This enzyme plays a crucial role in the metabolism of D-amino acids in various organisms and is a target of interest in neuroscience and other therapeutic areas.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme kinetics studies with D-amino acid oxidase.
Applications
-
Elucidation of Enzyme Reaction Mechanisms: The primary application of this compound is in determining the kinetic isotope effect (KIE) of the D-amino acid oxidase reaction. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can infer whether the cleavage of the C-D bond is a rate-limiting step in the catalytic cycle.[1]
-
Probing the Transition State: The magnitude of the KIE can provide information about the geometry and charge distribution of the transition state of the enzyme-substrate complex.
-
Drug Development and Metabolism Studies: Deuteration can alter the metabolic profile of a drug candidate by slowing down its enzymatic degradation.[2] Studying the KIE of potential drug molecules that are substrates for DAAO can inform strategies to improve their pharmacokinetic properties.
-
Internal Standard for Quantitative Analysis: this compound can serve as an excellent internal standard for mass spectrometry-based quantification of D(-)-2-Aminobutyric acid in biological samples due to its similar chemical properties and distinct mass.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by D-amino acid oxidase involves a reductive and an oxidative half-reaction. In the reductive half-reaction, the D-amino acid substrate binds to the enzyme, and a hydride ion is transferred from the α-carbon of the substrate to the FAD cofactor, reducing it to FADH2.[5][6] The resulting imino acid product is then released. In the oxidative half-reaction, the reduced FADH2 is re-oxidized by molecular oxygen to FAD, producing hydrogen peroxide.[7]
A typical experimental workflow to determine the kinetic isotope effect involves preparing the enzyme and substrates, performing the enzymatic assay using a suitable detection method, and analyzing the kinetic data to determine key parameters.
References
- 1. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detailed mechanism of the oxidative half-reaction of d -amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00975B [pubs.rsc.org]
- 6. The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Deuterated Standards in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as deuterated glucose or amino acids, through metabolic pathways, researchers can gain a detailed understanding of cellular metabolism. Deuterated standards play a crucial role in these studies, serving as tracers to elucidate pathway activity and as internal standards for accurate quantification.[1][2] This document provides detailed application notes and protocols for the use of deuterated standards in metabolic flux analysis, with a focus on applications in cancer research and drug development.
The reprogramming of energy metabolism is a key hallmark of cancer cells.[2][3] These cells often exhibit increased glucose uptake and lactate (B86563) production, even in the presence of oxygen, a phenomenon known as the Warburg effect.[4] MFA, using deuterated standards, allows for the precise quantification of fluxes through key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP), providing insights into the metabolic adaptations of cancer cells.[1][2]
Core Principles
Stable isotope tracing involves introducing a substrate enriched with a stable isotope (e.g., deuterium (B1214612), ¹³C) into a biological system and monitoring its incorporation into downstream metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to measure the isotopic enrichment in these metabolites. By analyzing the distribution of the isotopes, the relative and absolute fluxes through different metabolic pathways can be determined.
Deuterated standards are particularly useful in MFA for several reasons:
-
Low Natural Abundance: The natural abundance of deuterium is very low, minimizing background interference and enhancing the signal-to-noise ratio.
-
Minimal Isotope Effect: The kinetic isotope effect of deuterium is generally small for many enzymatic reactions, meaning that the deuterated tracer behaves similarly to its unlabeled counterpart.
-
Versatility: Deuterium can be incorporated into various positions in a molecule, allowing for the tracing of specific metabolic transformations.
Experimental Workflow for Metabolic Flux Analysis
A typical MFA experiment involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation. The overall workflow is depicted in the diagram below.
References
Application Notes and Protocols for D(-)-2-Aminobutyric acid-d6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(-)-2-Aminobutyric acid-d6 is a stable isotope-labeled form of D(-)-2-Aminobutyric acid, a non-proteinogenic amino acid. The incorporation of deuterium (B1214612) (d6) provides a heavier, stable isotope signature, making it an invaluable tool for metabolic studies. Its primary application in a cell culture context is as a tracer for metabolic flux analysis, allowing researchers to track the uptake and metabolic fate of this amino acid through various biochemical pathways. Deuteration can also alter the metabolic profile and pharmacokinetics of a compound, potentially increasing its stability.[1][2][3]
This document provides a detailed protocol for the application of this compound in cell culture for the purpose of stable isotope labeling and metabolic analysis.
Principle Application: Stable Isotope Labeling for Metabolic Flux Analysis
The core application of this compound in cell culture is to serve as a metabolic tracer. When introduced into cell culture media, cells will uptake the labeled amino acid. Through enzymatic reactions, the deuterium-labeled backbone of the molecule can be incorporated into various downstream metabolites. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify these labeled metabolites. This allows for the precise mapping and quantification of metabolic pathways, providing insights into cellular metabolism under various physiological or pathological conditions. D(-)-2-Aminobutyric acid is a known substrate for the enzyme D-amino acid oxidase.[1][4]
Quantitative Data Summary
The optimal concentration and incubation time for this compound will vary depending on the cell line, its metabolic activity, and the specific research question. The following table provides a general starting point for optimization.
| Parameter | Range | Considerations |
| Working Concentration | 10 µM - 1 mM | Lower concentrations are suitable for sensitive detection methods. Higher concentrations may be needed to ensure significant incorporation into downstream metabolites. A concentration titration is recommended. |
| Incubation Time | 4 - 48 hours | Shorter times are used to study rapid metabolic events. Longer times allow for the detection of incorporation into more distal metabolites and assessment of steady-state labeling. |
| Cell Density | 50% - 80% confluency | Ensure cells are in a logarithmic growth phase for optimal metabolic activity. |
| Quality Control | >98% isotopic purity | Verify the isotopic purity of the this compound to ensure accurate data interpretation. |
Experimental Protocol: Stable Isotope Labeling and Metabolite Extraction
This protocol outlines the steps for labeling cells with this compound and extracting metabolites for subsequent analysis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (consider using a custom formulation lacking unlabeled 2-Aminobutyric acid if baseline levels are a concern)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent (e.g., 80% methanol (B129727), ice-cold)
-
Cell scraper
-
Centrifuge
-
Analytical instruments (e.g., LC-MS, GC-MS, or NMR)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of this compound. Dissolve the compound in a suitable solvent (e.g., sterile water or PBS) before adding it to the medium. Ensure complete dissolution.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the surface of the plate into the methanol solution.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
The dried extract can be stored at -80°C or reconstituted in a suitable solvent for immediate analysis.
-
-
Analysis: Analyze the samples using mass spectrometry or NMR to identify and quantify the deuterium-labeled metabolites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a stable isotope labeling experiment using this compound.
Caption: Experimental workflow for stable isotope labeling.
Potential Metabolic Pathway
D(-)-2-Aminobutyric acid is catabolized by D-amino acid oxidase (DAO). This enzyme converts the D-amino acid into its corresponding α-keto acid, 2-ketobutyric acid, with the release of ammonia (B1221849) and hydrogen peroxide. 2-Ketobutyric acid can then enter central carbon metabolism. The diagram below outlines this potential metabolic fate.
Caption: Potential metabolic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Derivatization of Aminobutyric Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobutyric acid, particularly gamma-aminobutyric acid (GABA), is a crucial inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its quantification is vital in neuroscience research and drug development for understanding neurological disorders and the mechanisms of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of aminobutyric acid due to its high sensitivity and selectivity. However, the polar and non-volatile nature of aminobutyric acid necessitates a derivatization step to increase its volatility and improve its chromatographic properties for GC-MS analysis.
This document provides detailed application notes and protocols for two common derivatization methods for aminobutyric acid: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acylation using alkyl chloroformates.
Derivatization Methods Overview
Derivatization for GC-MS analysis aims to replace active hydrogens in polar functional groups (e.g., -COOH, -NH2) with nonpolar moieties, thereby increasing the volatility of the analyte.
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] MTBSTFA is a popular reagent that forms stable TBDMS derivatives, which are less sensitive to moisture compared to TMS derivatives.
-
Acylation: This method involves the reaction of the amino and carboxyl groups with an acylating agent, such as an alkyl chloroformate or an acid anhydride.[4][5] This process converts the polar functional groups into less polar and more volatile esters and amides.
Quantitative Data Summary
The following table summarizes the quantitative performance of different derivatization methods for the analysis of aminobutyric acid (GABA) by GC-MS, based on published literature.
| Derivatization Method | Reagent | Linearity Range (µg/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| Online Methylation | MethElute™ (0.2 M trimethylanilinium hydroxide (B78521) in methanol) | 0.5 - 100 | 250 | Not Specified | [1] |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Not Specified | Not Specified | Not Specified | [6] |
| Acylation | Methyl Chloroformate/Methanol | Not Specified | 3.2 - 446 (as D-AAs) | 31 - 1950 (as D-AAs) | [7] |
Note: The LOD and LOQ for the acylation method are for a range of D-amino acids and may not be specific to aminobutyric acid.
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol is based on the derivatization of amino acids for GC-MS analysis using MTBSTFA.[6]
Materials:
-
Aminobutyric acid standard or sample extract
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Pyridine (B92270), anhydrous (optional, can enhance reaction speed)[6]
-
Heating block or oven
-
GC-MS vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the sample or standard solution containing aminobutyric acid into a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[3]
-
-
Derivatization:
-
Add 100 µL of MTBSTFA (+ 1% t-BDMCS) and 100 µL of anhydrous acetonitrile to the dried sample.
-
Alternatively, a mixture of MTBSTFA and pyridine (e.g., 70 µL MTBSTFA and 30 µL pyridine) can be used.[6]
-
Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the residue.
-
-
Reaction:
-
Heat the vial at 90-100°C for 2 to 4 hours in a heating block or oven.[6] Optimal reaction time and temperature may need to be determined empirically for specific sample matrices.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
If the sample contains particulates, centrifuge the vial before transferring the supernatant to an autosampler vial.
-
Protocol 2: Acylation using Alkyl Chloroformate
This protocol describes a general procedure for the acylation of amino acids using an alkyl chloroformate, which can be adapted for aminobutyric acid.[2][7]
Materials:
-
Aminobutyric acid standard or sample extract
-
Methyl chloroformate (MCF) or Hexyl chloroformate
-
Methanol, anhydrous
-
Pyridine or Sodium hydroxide solution (for pH adjustment)
-
Chloroform (B151607) or other suitable organic solvent for extraction
-
Sodium carbonate buffer (e.g., 1.0 M, pH 9.0)
-
GC-MS vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of the aqueous sample or standard solution into a reaction vial.
-
-
pH Adjustment:
-
Adjust the pH of the solution to be alkaline (e.g., using pyridine or NaOH) as the reaction is typically performed under these conditions. However, for some applications, a neutral pH may be preferred to avoid protein hydrolysis in biological samples.[7]
-
-
Derivatization:
-
Add a suitable alcohol (e.g., methanol) and the alkyl chloroformate reagent (e.g., methyl chloroformate).
-
Vortex the mixture vigorously for a specified time (e.g., 30 seconds to 1 minute). The reaction is often rapid and can occur at room temperature.
-
-
Extraction:
-
Add an extraction solvent such as chloroform and a buffer solution (e.g., sodium carbonate buffer) to the reaction mixture.
-
Vortex thoroughly to extract the derivatized aminobutyric acid into the organic layer.
-
Centrifuge the mixture to achieve phase separation.
-
-
Analysis:
-
Carefully transfer the organic (lower) layer containing the derivatized analyte to a GC-MS vial for analysis.
-
Experimental Workflow Diagram
Caption: General workflow for aminobutyric acid derivatization.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical steps and decisions involved in choosing a derivatization method for aminobutyric acid analysis.
Caption: Decision tree for selecting a derivatization method.
References
- 1. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D(-)-2-Aminobutyric Acid-d6 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled compounds, such as D(-)-2-Aminobutyric acid-d6, have become indispensable tools in these studies, primarily serving as highly effective internal standards for bioanalytical quantification. The incorporation of deuterium (B1214612) (d6) into the D(-)-2-Aminobutyric acid molecule provides a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte during mass spectrometric analysis, without significantly altering its chemical and physical properties. This ensures accurate and precise quantification of the analyte in complex biological matrices like plasma, urine, and tissue homogenates.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, aimed at researchers, scientists, and drug development professionals.
The Role of Deuterated Internal Standards in Pharmacokinetics
The fundamental principle behind using a deuterated internal standard is the kinetic isotope effect, where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. While this effect can be leveraged to alter the metabolic profile of a drug, in the context of bioanalysis, the primary advantage of using a stable isotope-labeled internal standard like this compound is to control for variability during sample processing and analysis.[1]
An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known concentration of this compound to biological samples, any loss of the analyte during sample preparation (e.g., extraction, evaporation) or fluctuations in instrument response can be normalized, leading to highly reliable quantitative data.
Data Presentation: Illustrative Pharmacokinetic Parameters
While this compound is primarily used as an internal standard, the following table illustrates typical pharmacokinetic parameters that would be determined for a theoretical analyte, "Drug X," using this compound as the internal standard for its quantification in plasma.
| Pharmacokinetic Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax | ng/mL | 850 ± 150 | Maximum observed plasma concentration. |
| Tmax | h | 1.5 ± 0.5 | Time to reach Cmax. |
| AUC(0-t) | ng·h/mL | 4500 ± 800 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[2] |
| AUC(0-inf) | ng·h/mL | 4800 ± 850 | Area under the plasma concentration-time curve from time 0 to infinity.[2] |
| t1/2 | h | 4.2 ± 0.8 | Elimination half-life.[2] |
| CL | L/h/kg | 0.25 ± 0.05 | Clearance.[2][3] |
| Vd | L/kg | 1.5 ± 0.3 | Volume of distribution.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments in a typical pharmacokinetic study where this compound would be used as an internal standard for the quantification of an analyte (e.g., D(-)-2-Aminobutyric acid or a structurally similar compound) in plasma.
Protocol 1: In-Life Phase of a Preclinical Pharmacokinetic Study
Objective: To collect plasma samples from an animal model at specific time points following administration of an analyte.
Materials:
-
Test analyte
-
Vehicle for dosing (e.g., saline, PBS)
-
Animal model (e.g., Sprague-Dawley rats)
-
Dosing apparatus (e.g., oral gavage needles, syringes for intravenous injection)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single dose of the test analyte to each animal. The route of administration can be oral (PO) or intravenous (IV).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein cannula).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Sample Preparation using Protein Precipitation
Objective: To extract the analyte and internal standard from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Frozen plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Precipitation solvent (e.g., acetonitrile (B52724) containing 0.1% formic acid)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
96-well plates or microcentrifuge tubes
-
Pipettes
Procedure:
-
Sample Thawing: Thaw the plasma samples on ice.
-
Aliquoting: Aliquot a small volume of each plasma sample (e.g., 50 µL) into a 96-well plate or microcentrifuge tube.[4][5]
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution (e.g., 10 µL) to each plasma sample.
-
Protein Precipitation: Add a larger volume of the cold precipitation solvent (e.g., 200 µL of acetonitrile) to each sample.[6][7][8]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 4000 x g for 15 minutes) at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration and improve peak shape.
Protocol 3: Quantification by UPLC-MS/MS
Objective: To quantify the analyte in plasma samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Conditions:
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column or a HILIC column suitable for polar compounds (e.g., Acquity UPLC HSS T3 or Luna HILIC).[6][8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte (e.g., D(-)-2-Aminobutyric acid) | 104.1 | 58.1 |
| This compound (Internal Standard) | 110.1 | 64.1 |
Procedure:
-
Method Development: Optimize the chromatographic and mass spectrometric conditions to achieve good peak shape, separation, and sensitivity for both the analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma. Process these standards alongside the study samples.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Sample Analysis: Inject the processed calibration standards, QC samples, and study samples into the UPLC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (analyte/internal standard).
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow of a typical preclinical pharmacokinetic study.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Chiral Separation of Aminobutyric Acid Enantiomers by HPLC: Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the precise chiral separation of aminobutyric acid enantiomers is critical. Enantiomers of aminobutyric acid, including its α-, β-, and γ-isomers (GABA), can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for achieving this separation. This document provides detailed application notes and protocols for two effective HPLC-based methods: direct separation using a chiral stationary phase (CSP) and indirect separation following pre-column derivatization with a chiral reagent.
Method 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)
This method leverages a chiral stationary phase to directly resolve the enantiomers of aminobutyric acid without prior derivatization. The choice of CSP is crucial for achieving successful separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly employed for the resolution of amino acids and their analogues.
Experimental Protocol
1. Materials and Reagents:
-
(R)- and (S)-enantiomers of α-aminobutyric acid, β-aminobutyric acid, and γ-aminobutyric acid (GABA) standards
-
HPLC grade methanol, ethanol, 2-propanol, acetonitrile, and hexane
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based phenylcarbamate derivatives)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |
| Mobile Phase | Isocratic mixture of Hexane/Ethanol/TFA (e.g., 80:20:0.1, v/v/v). The ratio may need optimization depending on the specific aminobutyric acid isomer and the CSP. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare individual stock solutions of each aminobutyric acid enantiomer in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard solution by mixing equal volumes of the (R)- and (S)-enantiomer stock solutions.
-
Dilute the standards and samples to a suitable working concentration (e.g., 10 µg/mL) with the mobile phase.
5. Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on the retention times of the individual standards.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.
-
Quantify the enantiomeric excess (%ee) in unknown samples by comparing the peak areas of the two enantiomers.
Experimental Workflow
Application Notes and Protocols: D(-)-2-Aminobutyric Acid-d6 in Clinical Mass Spectrometry
Introduction
D-amino acids, once considered rare in mammals, are now recognized as significant molecules in various physiological and pathological processes. D-2-aminobutyric acid (D-2-ABA) is a non-proteinogenic D-amino acid that has garnered interest as a potential biomarker in clinical research. Its accurate quantification in biological matrices such as plasma and urine is crucial for understanding its clinical significance. Stable isotope-labeled internal standards are essential for precise and accurate quantification in mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis. D(-)-2-Aminobutyric acid-d6 is the ideal internal standard for the quantitative analysis of D-2-ABA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Clinical Significance
Altered levels of D-amino acids have been linked to a variety of clinical conditions, highlighting their potential as diagnostic and prognostic biomarkers. While research on D-2-ABA is ongoing, the broader class of D-amino acids has been implicated in:
-
Inborn Errors of Metabolism: The presence and concentration of specific D-amino acids can be indicative of certain metabolic disorders.
-
Neurological Disorders: D-amino acids such as D-serine play a role in neurotransmission, and their abnormal levels have been associated with conditions like schizophrenia and Alzheimer's disease.
-
Kidney Disease: The kidneys are involved in the metabolism and excretion of D-amino acids, making urinary and plasma levels of these compounds potential indicators of renal function and disease.
-
Oncology: Some studies suggest that D-amino acid profiles may be altered in certain types of cancer.
Quantitative Analysis by LC-MS/MS
The use of this compound as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of D-2-ABA in clinical samples.
Table 1: Typical Method Performance for D-2-Aminobutyric Acid Quantification
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
1. Sample Preparation: Protein Precipitation for Plasma Samples
This protocol describes a simple and effective method for the extraction of D-2-aminobutyric acid from human plasma.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound internal standard stock solution (1 mg/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with an appropriate amount of this compound internal standard solution to achieve a final concentration of 50 ng/mL.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of D-2-aminobutyric acid and its deuterated internal standard. Method optimization and validation are required for specific instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR-I(+)) for separation of D- and L-enantiomers.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be 5% B, increasing to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions (to be optimized):
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D(-)-2-Aminobutyric acid | 104.1 | 58.1 | To be optimized |
| This compound | 110.1 | 64.1 | To be optimized |
Note: The proposed product ions are based on the neutral loss of the carboxyl group and a hydrogen atom. The actual fragmentation pattern should be determined experimentally by infusing a standard solution of the analyte and its labeled internal standard into the mass spectrometer.
Visualizations
Caption: Workflow for the quantitative analysis of D-2-aminobutyric acid in plasma.
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards
Welcome to the technical support center for managing common issues with deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and use of deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The unintentional replacement of deuterium (B1214612) atoms on the internal standard with hydrogen from the surrounding environment (also known as back-exchange).[1][2][3]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times due to the deuterium isotope effect.[2][3][4]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, often as a result of chromatographic shifts.[2][4][5]
-
Purity Issues: The presence of unlabeled analyte or other impurities within the deuterated internal standard material.[2][6][7]
-
In-source Instability: The deuterated internal standard may exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[2][8]
Q2: What is isotopic exchange and why is it a major concern?
A2: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on a stable isotope-labeled (SIL) internal standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][3][9] This can compromise the accuracy of quantitative analyses in two primary ways:
-
Underestimation of the Internal Standard: Loss of deuterium from the internal standard leads to a decreased signal for the deuterated species, which can result in an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The back-exchanged internal standard can be detected as the unlabeled analyte, causing a "false positive" and leading to an overestimation of the analyte's concentration.[1][3]
Q3: Which positions on a molecule are most susceptible to deuterium exchange?
A3: The stability of a deuterium label is highly dependent on its position within the molecule.[1]
-
Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD in alcohols, -ND in amines, -SD in thiols) are very susceptible to rapid exchange with protons from protic solvents.[1][9]
-
Potentially Labile: Deuterons on a carbon atom adjacent to a carbonyl group (alpha-protons) can be prone to exchange, particularly under acidic or basic conditions due to keto-enol tautomerism.[3][9][10] Certain positions on aromatic rings can also be susceptible to exchange under specific pH or temperature conditions.[9][10]
-
Generally Stable: Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally stable.[1]
Q4: What experimental factors can accelerate isotopic exchange?
A4: Several environmental and experimental factors can influence the rate of isotopic exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[9][11] The minimum rate of exchange for many compounds occurs in a neutral or near-neutral pH range.[9]
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including isotopic exchange.[1][9][11] Storing solutions at low temperatures (e.g., -20°C or -80°C) can slow down this process.[9]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can readily exchange protons and serve as a source for back-exchange.[1][11] The use of aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample storage and preparation is recommended whenever possible.[1]
-
MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[12]
Q5: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
A5: This phenomenon is known as the "deuterium isotope effect".[4] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can cause a shift in retention time.[4] In reverse-phase chromatography, deuterated compounds often elute slightly earlier.[3][4] This can become an issue as it may lead to differential matrix effects.[4]
To address this, you can:
-
Modify Chromatographic Conditions: Adjusting the gradient, mobile phase composition, or column temperature may help improve co-elution.[2][6]
-
Use a Lower Resolution Column: A column with lower resolution can help ensure the analyte and internal standard elute as a single peak.[2]
-
Consider Alternatives: If co-elution cannot be achieved, consider using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled internal standards, which are less prone to chromatographic shifts.[2]
Troubleshooting Guides
Issue 1: Decreasing or Unstable Internal Standard Signal
Symptoms:
-
A systematic decrease in the peak area of the internal standard throughout an analytical run.
-
High variability in the internal standard response across different samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unstable internal standard signal.
Issue 2: Inaccurate Quantitative Results Despite Using a Deuterated IS
Symptoms:
-
Poor accuracy and precision in quality control samples.
-
Results are not reproducible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Summary of Key Factors Influencing Deuterated Standard Stability
| Factor | Condition Promoting Instability | Recommended Mitigation Strategy |
| Label Position | On heteroatoms (-OH, -NH); alpha to carbonyls.[1][9][10] | Select standards with labels on stable positions (e.g., aromatic rings, aliphatic chains).[4][5][11] |
| pH | Acidic or basic solutions.[9][11] | Maintain pH as close to neutral as possible, unless analyte stability requires otherwise.[9] |
| Temperature | Elevated temperatures during storage or analysis.[1][9][11] | Store stock solutions at low temperatures (-20°C or -80°C) and control autosampler temperature.[1][9] |
| Solvent | Protic solvents (e.g., water, methanol).[1][11] | Use aprotic solvents (e.g., acetonitrile) for storage and reconstitution whenever possible.[1][9] Minimize time in protic solvents.[11] |
Key Experimental Protocols
Protocol 1: Evaluation of Deuterium Label Stability in Matrix
Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[11]
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).[11] Prepare a control sample by spiking the IS into the reconstitution solvent.[1]
-
Incubation: Incubate the samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).[1] Aliquots should be prepared for different time points (e.g., 0, 1, 4, 8, 24, 48 hours).[9]
-
Analysis: At each specified time point, process the samples according to your standard sample preparation protocol and analyze them by LC-MS.[1][9]
-
Data Analysis:
-
Monitor the peak area of the deuterated internal standard over time for each condition. A significant decrease (>15%) indicates instability.[3][9]
-
Monitor the mass transition for the unlabeled analyte. An increase in the signal at the retention time of the analyte is a direct indicator of back-exchange.[12]
-
Analyze the isotopic distribution. A shift in the isotopic pattern towards lower masses (e.g., from M+4 to M+3) over time confirms isotopic exchange.[3]
-
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock.[11]
Methodology:
-
Sample Preparation:
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) for accurate mass measurement. The sample can be infused directly or injected via an LC system.[11]
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the analyte and the internal standard.[11]
-
Data Analysis:
-
Measure the peak intensity (area) for the monoisotopic peak of the unlabeled analyte and the most abundant isotopologue of the deuterated internal standard.[11]
-
Calculate the percentage of the unlabeled analyte relative to the deuterated standard. This contribution should be minimal, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
-
Protocol 3: Matrix Effect Evaluation
Objective: To determine if the analyte and internal standard are subject to differential matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Data Interpretation:
-
Matrix Factor (MF): Calculated as the peak area in Set B divided by the peak area in Set A. An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[5]
-
IS-Normalized MF: The MF of the analyte is divided by the MF of the internal standard. A value significantly different from 1.0 indicates that the internal standard is not adequately compensating for the matrix effects.[2][5] The Coefficient of Variation (CV%) of the IS-Normalized MF across different matrix lots should not be greater than 15%.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Guide for Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated internal standards?
The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): The loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the sample matrix or mobile phase.
-
Chromatographic Co-elution Problems: The deuterated internal standard and the native analyte having slightly different retention times, which can lead to inaccurate quantification, especially in the presence of matrix effects.
-
Purity Issues: The presence of unlabeled analyte as an impurity in the
Technical Support Center: D(-)-2-Aminobutyric acid-d6 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D(-)-2-Aminobutyric acid-d6 as an internal standard in mass spectrometry-based assays. The focus is on identifying and mitigating matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of D(-)-2-Aminobutyric acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the analysis of D(-)-2-Aminobutyric acid, matrix components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[3]
Q2: How does using this compound help to correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the analyte, D(-)-2-Aminobutyric acid, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] Ideally, the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][4]
Q3: What are the critical considerations when using a deuterated internal standard like this compound?
A3: Several factors are crucial for the successful implementation of this compound as an internal standard:
-
Co-elution: The analyte and the internal standard must co-elute for the matrix effects to be compensated effectively.[4]
-
Isotopic Purity: The deuterated standard should have a high isotopic enrichment (ideally ≥98%) to minimize any contribution from the unlabeled analyte.[1]
-
Stability of Deuterium (B1214612) Labels: The deuterium atoms should be in stable positions on the molecule to prevent H/D exchange with the solvent or matrix components.[1]
-
Concentration: The concentration of the internal standard should be optimized to provide a strong signal without causing detector saturation or ion suppression of the analyte.
Q4: Can this compound always perfectly correct for matrix effects?
A4: While considered the "gold standard," deuterated internal standards may not always provide perfect correction.[2] Potential issues include a slight difference in retention time between the analyte and the internal standard, which can lead to differential matrix effects.[2] Additionally, in cases of severe ion suppression, both the analyte and the internal standard signals can be significantly reduced, impacting the method's sensitivity.
Troubleshooting Guides
Below are common issues encountered during the analysis of D(-)-2-Aminobutyric acid using its deuterated internal standard, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Analyte/Internal Standard Ratio | 1. Inconsistent sample preparation.2. Poor chromatographic peak shape or resolution.3. The analyte and internal standard are not co-eluting perfectly.[2] | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Optimize the chromatographic method (e.g., gradient, flow rate, column chemistry) to improve peak shape.3. Adjust chromatographic conditions to ensure complete co-elution of the analyte and internal standard. |
| Low Signal for Both Analyte and Internal Standard | 1. Significant ion suppression from the sample matrix.[5]2. Suboptimal ionization source parameters.3. Inefficient sample extraction. | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).2. Optimize ion source parameters (e.g., temperature, gas flows, voltage).3. Evaluate and optimize the sample extraction procedure for better recovery. |
| Internal Standard Signal is Weak or Absent | 1. Incorrect concentration of the internal standard spiking solution.2. Degradation of the internal standard.3. Severe ion suppression specifically affecting the internal standard.[2] | 1. Verify the concentration of the internal standard stock and working solutions.2. Check the stability and storage conditions of the this compound standard.3. Perform a post-column infusion experiment to identify regions of severe ion suppression.[6] |
| High Background or Interfering Peaks | 1. Contamination from solvents, reagents, or sample collection tubes.2. Carryover from a previous injection of a high-concentration sample.3. In-source fragmentation of a co-eluting compound.[2] | 1. Use high-purity solvents and reagents and screen all materials for potential contaminants.2. Implement a rigorous needle and injection port washing protocol between samples.3. Improve chromatographic separation to resolve the interfering compound from the analyte and internal standard. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on D(-)-2-Aminobutyric acid.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a solution of D(-)-2-Aminobutyric acid and this compound in a pure solvent (e.g., initial mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the processed blank matrix with D(-)-2-Aminobutyric acid and this compound to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with D(-)-2-Aminobutyric acid and this compound at the same concentration as in Set A before starting the sample preparation procedure.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis:
-
Matrix Effect (ME %): Calculate the matrix effect using the peak areas from Set A and Set B. ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): Calculate the recovery of the extraction procedure using the peak areas from Set B and Set C. RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): Calculate the overall process efficiency using the peak areas from Set A and Set C. PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Quantitative Data Summary (Template)
| Parameter | D(-)-2-Aminobutyric acid | This compound |
| Matrix Effect (ME %) | User-generated data | User-generated data |
| Recovery (RE %) | User-generated data | User-generated data |
| Process Efficiency (PE %) | User-generated data | User-generated data |
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 2-Aminobutyric Acid in Plasma (Representative Method)
This is a representative protocol based on methods for similar amino acids and should be optimized for your specific application.[2][7]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 5 µL of an internal standard working solution of this compound.
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A HILIC column (e.g., Luna HILIC, 100 mm x 3.0 mm, 3 µm) is often suitable for polar analytes like amino acids.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to increasing aqueous is typical for HILIC. Optimization is required.
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
D(-)-2-Aminobutyric acid: Precursor ion (e.g., m/z 104) -> Product ion (e.g., m/z 58)
-
This compound: Precursor ion (e.g., m/z 110) -> Product ion (e.g., m/z 64)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Technical Support Center: Optimizing LC-MS Methods for D(-)-2-Aminobutyric acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for D(-)-2-Aminobutyric acid-d6.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using LC-MS.
Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?
Answer:
Poor peak shape can arise from several factors related to both the chromatographic conditions and the analyte itself. Here are the common causes and troubleshooting steps:
-
Column Choice and Condition:
-
Inappropriate Stationary Phase: D(-)-2-Aminobutyric acid is a polar compound, which can be challenging to retain on traditional reversed-phase columns (e.g., C18). Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating polar compounds.
-
Column Contamination: Buildup of matrix components can lead to active sites that cause peak tailing. Flush the column with a strong solvent wash or consider using a guard column to protect the analytical column.
-
Column Degradation: Over time and with exposure to harsh mobile phases, column performance can degrade. If flushing does not improve peak shape, the column may need to be replaced.
-
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can significantly impact the ionization state and retention of amino acids. For positive ion mode ESI, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is typically used to promote protonation.
-
Buffer Concentration: Inadequate buffering can lead to peak tailing. Ensure your buffer concentration is sufficient for the pH you are targeting.
-
Organic Modifier: The choice and percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) will affect retention and peak shape. Optimize the gradient profile to ensure proper elution.
-
-
Sample Preparation:
-
Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Question: I am seeing a chromatographic shift between this compound (internal standard) and the unlabeled D(-)-2-Aminobutyric acid. Why is this happening and how can I fix it?
Answer:
This phenomenon is known as the "isotope effect" and is not uncommon when using deuterated internal standards. The slight increase in mass due to deuterium (B1214612) substitution can lead to minor differences in physicochemical properties, resulting in a small retention time shift, typically with the deuterated compound eluting slightly earlier in reversed-phase chromatography.
-
Why it's a problem: If the analyte and internal standard do not co-elute, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate and imprecise quantification.[1][2]
-
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually assess the degree of separation.
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope. A shallower gradient can sometimes improve co-elution.
-
Temperature: Modify the column temperature. Changes in temperature can alter selectivity.
-
-
Consider an Alternative Internal Standard: If chromatographic adjustments do not resolve the issue, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.
-
Question: My calibration curve is non-linear at the lower concentrations. What is the likely cause?
Answer:
Non-linearity at the lower end of the calibration curve when using a deuterated internal standard is often due to the presence of the unlabeled analyte as an impurity in the internal standard. This contributes to the signal of the analyte, causing a positive bias at low concentrations.
-
Troubleshooting Steps:
-
Verify Isotopic Purity: The isotopic purity of the deuterated internal standard should be high (ideally ≥98%).
-
Analyze the Internal Standard Alone: Prepare a sample containing only the this compound at the working concentration and analyze it. If a significant signal is detected at the mass transition of the unlabeled analyte, this confirms the presence of the impurity.
-
Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch of the internal standard with higher isotopic purity.
-
Adjust the LLOQ: If a purer standard is not available, you may need to raise the Lower Limit of Quantitation (LLOQ) to a concentration where the contribution from the impurity is negligible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best LC-MS approach for separating D(-)-2-Aminobutyric acid from its L-enantiomer?
A1: Due to their identical mass, D- and L-enantiomers cannot be distinguished by the mass spectrometer alone. Therefore, a chiral separation technique is required prior to MS detection. There are two primary approaches:
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. For amino acids, crown ether-based chiral columns have shown success.
-
Chiral Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).
Q2: What are the key considerations for sample preparation when analyzing this compound in biological matrices?
A2: The primary goal of sample preparation is to remove interferences, such as proteins and phospholipids, that can cause matrix effects and damage the LC-MS system. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample than PPT by using a stationary phase to selectively retain the analyte while interferences are washed away.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids.
The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in LC-MS.[2] Here are some strategies to minimize them:
-
Effective Sample Preparation: As discussed above, cleaner samples lead to reduced matrix effects.
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from as many matrix components as possible.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound is the best tool to compensate for matrix effects, as it should be affected in the same way as the analyte, provided they co-elute.[4][5][6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the typical ESI-MS/MS parameters for this compound?
A4: The optimal parameters should be determined empirically for your specific instrument. However, typical starting points for positive ion mode electrospray ionization (ESI) are:
| Parameter | Typical Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3 - 5 kV |
| Nebulizer Gas Pressure | 20 - 60 psi |
| Desolvation Temperature | 250 - 450 °C |
| MRM Transitions | To be determined by infusing a standard solution. For D(-)-2-Aminobutyric acid (MW ~103), the protonated molecule [M+H]⁺ would be m/z 104. A common fragment is the loss of the carboxyl group, resulting in a fragment ion around m/z 58. For this compound, the [M+H]⁺ would be m/z 110, with a corresponding shift in the fragment ion. |
Experimental Protocols
Protocol 1: Chiral Separation of D/L-2-Aminobutyric Acid using a Chiral Column
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing this compound at the desired internal standard concentration.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Chiral Crown Ether Column (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm) |
| Mobile Phase | 0.05% Perchloric acid in water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | D-2-Aminobutyric acid: To be optimized (e.g., 104 -> 58) L-2-Aminobutyric acid: To be optimized (e.g., 104 -> 58) this compound: To be optimized (e.g., 110 -> 64) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Protocol 2: Chiral Separation via Derivatization
1. Derivatization with Marfey's Reagent:
- To the dried sample extract from the sample preparation step, add 50 µL of 1 M sodium bicarbonate.
- Add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
- Incubate at 40°C for 1 hour.
- Cool to room temperature and add 50 µL of 1 M HCl to stop the reaction.
- The sample is now ready for LC-MS analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B 1-10 min: 10-90% B 10-12 min: 90% B 12-12.1 min: 90-10% B 12.1-15 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | To be optimized based on the derivatized products |
Visualizations
Caption: Troubleshooting workflow for LC-MS method optimization.
Caption: General experimental workflow for this compound analysis.
References
- 1. scispace.com [scispace.com]
- 2. waters.com [waters.com]
- 3. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange of D(-)-2-Aminobutyric acid-d6 in Protic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(-)-2-Aminobutyric acid-d6. The information provided addresses common issues related to isotopic exchange when using this compound in protic solvents.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the isotopic purity of my this compound sample when dissolved in a protic solvent. What is the likely cause?
A1: The most common reason for a loss of isotopic purity is hydrogen-deuterium (H-D) exchange with the solvent. Protic solvents, such as water, methanol, and ethanol, contain exchangeable protons (e.g., -OH, -NH, -COOH) that can replace the deuterium (B1214612) atoms on your labeled compound. The lability of the deuterium atoms on this compound varies depending on their position on the molecule.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the amino (-ND₂) and carboxylic acid (-COOD) groups are highly labile and will rapidly exchange with protons from a protic solvent.[1] The deuterium atoms on the ethyl side chain (at the C2, C3, and C4 positions) are covalently bonded to carbon and are generally much more stable under standard conditions. However, exchange of these atoms can be catalyzed by strong acids, strong bases, or metal catalysts, particularly at elevated temperatures.[2][3]
Q3: How can I minimize unwanted H-D exchange during my experiments?
A3: To minimize isotopic exchange, consider the following:
-
Solvent Choice: If your experimental design allows, use aprotic solvents (e.g., acetonitrile, THF, chloroform). If a protic solvent is necessary, consider using a deuterated version of that solvent (e.g., D₂O, methanol-d₄) to maintain isotopic enrichment.
-
pH Control: The rate of H-D exchange is pH-dependent. For many compounds, the exchange rate is minimized at a slightly acidic pH (around 2.5-3.0).[4]
-
Temperature: Keep the temperature as low as is feasible for your experiment, as higher temperatures accelerate exchange rates.
-
Minimize Exposure Time: Prepare your solutions as close to the time of analysis or use as possible to reduce the time the compound is in contact with the protic solvent.
Q4: What is the recommended method for accurately determining the isotopic purity of my this compound sample?
A4: High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[5][6]
-
HR-MS can resolve the different isotopologues (molecules with different numbers of deuterium atoms), allowing for the calculation of isotopic enrichment by comparing the peak areas of each species.[5][7]
-
¹H NMR can be used to quantify the amount of residual protons at each position, while ²H NMR can directly measure the deuterium at each labeled site.[8][9]
Q5: Are there any specific storage recommendations for this compound to maintain its isotopic integrity?
A5: It is crucial to store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture. For long-term storage, keeping it at -20°C is recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Loss of Deuterium Label in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Step |
| In-source back-exchange | The electrospray ionization (ESI) source can be a site of H-D exchange. Optimize source conditions such as capillary temperature and gas flow to minimize this effect. |
| Mobile phase composition | If using liquid chromatography, the protic solvents in the mobile phase will cause exchange. Use deuterated mobile phases if possible, or minimize the time the sample is on the column and in the mobile phase before entering the mass spectrometer. |
| Sample preparation | Residual water or other protic solvents in your sample matrix can lead to exchange. Ensure all solvents and reagents used in sample preparation are anhydrous or deuterated. |
Issue 2: Inaccurate Quantification Using this compound as an Internal Standard
| Potential Cause | Troubleshooting Step |
| Differential exchange between analyte and standard | If the non-deuterated analyte has exchangeable protons, it may also undergo H-D exchange with a deuterated solvent, altering its mass distribution. Ensure that both the analyte and the internal standard have reached equilibrium with the solvent or that the analysis is performed under conditions that minimize exchange for both. |
| Isotopic instability during sample workup | The pH and temperature conditions during sample extraction and preparation can cause loss of the deuterium label. Evaluate each step of your protocol for conditions that may promote exchange and modify them if possible (e.g., lower temperature, adjust pH). |
| Incorrect isotopic purity of the standard | Verify the isotopic purity of your this compound standard before use, as this is critical for accurate quantification. |
Quantitative Data Summary
The following table provides an estimate of the relative stability of the deuterium atoms at different positions on this compound in common protic solvents under neutral pH and room temperature. The exchange half-life is an approximation based on general chemical principles of H-D exchange for these functional groups.
| Position of Deuterium | Protic Solvent | Estimated Exchange Half-life | Lability |
| Amino group (-ND₂) | Water (H₂O) | < 1 second | Very High |
| Methanol (CH₃OH) | < 1 second | Very High | |
| Carboxylic acid (-COOD) | Water (H₂O) | < 1 second | Very High |
| Methanol (CH₃OH) | < 1 second | Very High | |
| C2, C3, C4 (ethyl chain) | Water (H₂O) | > 1 year | Very Low |
| Methanol (CH₃OH) | > 1 year | Very Low |
Note: The exchange rates for the amino and carboxylic acid groups are extremely fast and are often considered instantaneous upon dissolution in a protic solvent. The stability of the C-D bonds on the ethyl chain is very high under neutral conditions, but this can change significantly under harsh acidic or basic conditions, or in the presence of a catalyst.
Experimental Protocols
Protocol 1: Monitoring Isotopic Stability by ¹H NMR Spectroscopy
Objective: To determine the rate and extent of deuterium loss from this compound in a protic solvent over time.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry vial.
-
Add 1 mL of the desired protic solvent (e.g., H₂O, methanol).
-
Vortex briefly to dissolve the solid.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum immediately after sample preparation (t=0).
-
Use a sufficient relaxation delay (D1) of at least 5 times the T₁ of the protons of interest to ensure accurate integration.
-
Repeat the ¹H NMR acquisition at regular time intervals (e.g., 1, 4, 8, 24 hours) to monitor any changes.
-
-
Data Analysis:
-
Integrate the proton signals corresponding to the amino, carboxylic acid, and ethyl chain positions.
-
The appearance and increase in the integral of these signals over time indicate the replacement of deuterium with hydrogen.
-
Calculate the percentage of deuterium remaining at each time point by comparing the integrals to a known internal standard or by assuming 100% deuteration at t=0 for the C-D bonds.
-
Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the initial isotopic purity of this compound and to assess its stability after incubation in a protic solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For the initial purity assessment (t=0), dilute the stock solution to a final concentration of ~1 µg/mL with the aprotic solvent.
-
For the stability assessment, dilute the stock solution to ~1 µg/mL with the desired protic solvent and let it incubate for a specific time period before analysis.
-
-
HR-MS Analysis:
-
Infuse the sample directly into the mass spectrometer or use a rapid liquid chromatography method with a short run time to minimize on-column exchange.
-
Acquire full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the molecule.
-
Ensure the mass spectrometer is calibrated and operating at a high resolution (>10,000) to resolve the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of all possible isotopologues (from d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the percentage of the d6 isotopologue relative to the sum of all isotopologues.
-
Visualizations
Caption: Experimental workflow for monitoring isotopic exchange.
Caption: Troubleshooting logic for isotopic purity loss.
References
- 1. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Technical Support Center: Chromatographic Analysis of Deuterated Aminobutyric Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated aminobutyric acid in their analytical workflows. Below you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly the chromatographic shift observed between deuterated and non-deuterated aminobutyric acid analogs.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the chromatographic analysis of deuterated aminobutyric acid.
Issue: My deuterated aminobutyric acid internal standard does not co-elute with the non-deuterated analyte.
-
Explanation: This phenomenon is a well-documented chromatographic isotope effect. The primary reason for the retention time difference is the slight variation in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to subtle differences in polarity and hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less hydrophobic.[1] The number of deuterium (B1214612) atoms can also influence the magnitude of this shift.[2][3]
-
Solution:
-
Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradient profiles, and column temperatures to minimize the separation.[4]
-
Consider a Different Stationary Phase: The nature of the stationary phase can influence the magnitude of the isotope effect.[4] Testing different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) may reduce the retention time difference.
-
Use an Internal Standard with Fewer Deuterium Atoms: If possible, using an internal standard with a lower degree of deuteration may reduce the retention time shift.[4]
-
Software Adjustments: Some mass spectrometry software allows for setting different retention time windows for the analyte and the internal standard. This can ensure accurate peak integration even if the peaks are not perfectly co-eluting.[3]
-
Issue: I am observing poor peak shape for my deuterated or non-deuterated aminobutyric acid.
-
Explanation: While the isotope effect is a primary cause of retention time shifts, it can sometimes contribute to peak distortion if not properly managed. However, poor peak shape is often related to other chromatographic issues.
-
Solution:
-
Check for Column Overload: Injecting too high a concentration of the analyte or internal standard can lead to peak fronting or tailing. Prepare a dilution series to determine the optimal concentration range for your column.
-
Evaluate Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
Assess for Secondary Interactions: Aminobutyric acid has both acidic and basic functional groups, making it susceptible to interactions with active sites on the stationary phase or in the flow path. Consider adding a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase or a salt for HILIC) to the mobile phase to improve peak shape.
-
Issue: The chromatographic shift is affecting the accuracy of my quantitative analysis.
-
Explanation: If the deuterated internal standard and the non-deuterated analyte do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis.[1][4][5] This can lead to inaccurate quantification.
-
Solution:
-
Matrix Effect Evaluation: Perform a post-column infusion experiment to map the regions of ion suppression or enhancement in your chromatogram. This will help determine if the analyte and internal standard are eluting in zones with significantly different matrix effects.
-
Stable Isotope Labeled Alternatives: If the deuterium isotope effect proves problematic, consider using an internal standard labeled with a heavier, non-radioactive isotope such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[6][7] These isotopes typically do not cause a noticeable chromatographic shift.[8]
-
Calibration Curve Dilution: Ensure that your calibration curve standards are prepared in the same matrix as your samples to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift between deuterated and non-deuterated compounds?
A1: The chromatographic shift is a phenomenon where a deuterated compound has a slightly different retention time than its non-deuterated counterpart.[4] This is due to the "deuterium isotope effect," which results from the mass difference between hydrogen and deuterium, leading to subtle changes in the molecule's physicochemical properties and its interaction with the stationary and mobile phases.[1][4]
Q2: Why is a deuterated internal standard used in LC-MS analysis of aminobutyric acid?
A2: A deuterated internal standard is chemically almost identical to the analyte (aminobutyric acid).[1] It is used in quantitative analysis to improve accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.[1][5]
Q3: Can the number of deuterium atoms on aminobutyric acid affect the retention time shift?
A3: Yes, it is generally observed that the greater the number of deuterium atoms in a molecule, the larger the potential separation from its non-deuterated counterpart in reversed-phase liquid chromatography.[2]
Q4: My deuterated standard is eluting earlier than the non-deuterated aminobutyric acid. Is this normal?
A4: Yes, in reversed-phase chromatography, it is a common observation that deuterated compounds elute slightly earlier than their non-deuterated analogs.[1] This is attributed to the deuterated compound being slightly less hydrophobic.
Q5: Are there alternatives to deuterated internal standards for aminobutyric acid analysis?
A5: Yes, internal standards labeled with stable isotopes like ¹³C or ¹⁵N are excellent alternatives. These heavier isotopes do not typically produce a noticeable chromatographic shift, leading to better co-elution with the analyte.[6][7]
Quantitative Data on Chromatographic Shift
The magnitude of the retention time shift is highly dependent on the specific chromatographic conditions. It is recommended that each laboratory empirically determines the shift for their particular method. Below is a template for tabulating this data.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 2.1 x 50 mm, 1.8 µm | HILIC, 2.1 x 100 mm, 2.7 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Methanol |
| Gradient | 5-95% B in 5 min | 95-50% B in 7 min | 10-90% B in 6 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | 0.4 mL/min |
| Temperature | 40 °C | 35 °C | 45 °C |
| Aminobutyric Acid Rt (min) | e.g., 2.54 | e.g., 4.12 | e.g., 3.87 |
| Deuterated-AABA Rt (min) | e.g., 2.51 | e.g., 4.08 | e.g., 3.84 |
| ΔRt (min) | e.g., 0.03 | e.g., 0.04 | e.g., 0.03 |
| Relative Retention Time | e.g., 0.988 | e.g., 0.990 | e.g., 0.992 |
Experimental Protocols
Protocol 1: Analysis of Aminobutyric Acid using Reversed-Phase LC-MS/MS
This protocol provides a general methodology for the quantitative analysis of aminobutyric acid and its deuterated internal standard in a biological matrix like plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the deuterated aminobutyric acid internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 2% B to 98% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of aminobutyric acid and its deuterated analog.
-
Protocol 2: System Suitability Test
This protocol is to verify the stability of the chromatographic system and quantify the retention time shift.
-
Preparation: Create a system suitability solution containing a known concentration of both the non-deuterated aminobutyric acid and the deuterated internal standard in a clean solvent (e.g., the initial mobile phase).[1]
-
Equilibration: Equilibrate the LC system with the mobile phase until a stable baseline is achieved.[1]
-
Injections: Perform at least six consecutive injections of the system suitability solution.[1]
-
Analysis:
-
Measure the retention times for both the analyte and the internal standard in each injection.
-
Calculate the mean, standard deviation, and percent relative standard deviation (%RSD) for the retention times of each compound. A %RSD of <1% is generally desirable.[1]
-
Calculate the relative retention time (RRT) for each injection (RRT = Rt_analyte / Rt_IS).
-
Calculate the mean, standard deviation, and %RSD of the RRT. A low %RSD for the RRT indicates consistent relative separation.[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deuterium-Hydrogen Exchange
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the exchange of deuterium (B1214612) for hydrogen in deuterated internal standards during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a problem?
A1: Deuterium-hydrogen exchange, also known as "back-exchange," is a chemical process where a deuterium atom on a stable isotope-labeled (SIL) internal standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent.[1][2] This is a significant issue in quantitative analysis because the internal standard's mass changes, potentially causing it to be incorrectly measured as the analyte you are trying to quantify.[1] This leads to a decrease in the internal standard's signal and an artificial increase in the analyte's signal, ultimately resulting in inaccurate and unreliable measurements.[1][2]
Q2: Which deuterium labels are most susceptible to D-H exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms in the following positions are considered "labile" and are most prone to exchange:
-
On heteroatoms: Deuterium attached to oxygen (-OH), nitrogen (-NH), or sulfur (-SH) groups are highly susceptible to exchange with protons from solvents like water or methanol.[1][3]
-
Adjacent to carbonyl groups: Deuterium on a carbon atom next to a carbonyl group (e.g., in ketones or aldehydes) can be exchanged through a process called keto-enol tautomerism, especially under acidic or basic conditions.[1][4]
-
On certain aromatic positions: Some positions on aromatic rings can also be prone to exchange under specific pH or temperature conditions.[1]
It is crucial to select internal standards where deuterium atoms are placed in stable, non-exchangeable positions, such as on a carbon atom that is not adjacent to a heteroatom or carbonyl group.[4][5]
Q3: What experimental factors promote D-H exchange?
A3: Several experimental conditions can accelerate the rate of D-H exchange:
-
pH: The rate of exchange is highly dependent on the pH of the solution. The exchange is generally slowest around pH 2.5-3 and increases significantly in more acidic or, particularly, in basic conditions.[1][6][7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[8][9] Keeping samples cold is a critical step in minimizing deuterium loss.[2][8]
-
Solvent: The presence of "protic" solvents (those containing exchangeable protons), such as water and methanol, provides the source of hydrogen for the exchange reaction.[2][8]
-
Time: The extent of the exchange is cumulative. The longer a deuterated standard is exposed to unfavorable conditions, the greater the degree of exchange will be.[8][9]
Troubleshooting Guide
This section addresses common problems encountered during experiments with deuterated internal standards.
Issue 1: Loss of Deuterium Detected in Mass Spectrometry Analysis
You observe a decrease in the signal for your deuterated internal standard and/or an increase in a signal that corresponds to a partially or fully de-labeled standard.
| Potential Cause | Recommended Solution |
| Use of protic solvents (e.g., water, methanol) during sample preparation. | Whenever possible, use aprotic solvents (e.g., acetonitrile) or deuterated solvents (e.g., D₂O, Methanol-d₄) for sample reconstitution and storage.[1][8] Minimize the time the sample spends in protic solvents.[8] |
| Sample pH is too high or too low. | Adjust the sample to the pH of minimum exchange, which is typically around pH 2.5.[7][8] This "quenching" step should be performed just before analysis.[8] |
| Elevated sample temperature during preparation, storage, or analysis. | Maintain samples at low temperatures (0 - 4°C) at all stages, from dissolution to injection.[2][8] Use a cooled autosampler.[2] |
| Long incubation or wait times. | Analyze samples as quickly as possible after preparation.[8][9] Standardize all incubation and waiting times to ensure consistency.[2] |
| Deuterium labels are in labile positions. | If problems persist, consider using an internal standard with deuterium labels on more stable positions of the molecule, such as an aromatic ring.[4] Alternatively, a ¹³C or ¹⁵N-labeled internal standard can be used as they are not susceptible to exchange. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
You observe high variability in your results between replicate injections or batches, leading to poor assay precision and accuracy.
| Potential Cause | Recommended Solution |
| Inconsistent timing of sample preparation steps. | Standardize all incubation and waiting times throughout the experimental workflow to ensure that each sample is exposed to the same conditions for the same duration.[2] |
| Fluctuations in temperature or pH. | Ensure consistent and stable temperature and pH control throughout the entire process.[2] Regularly check the pH of buffers and use calibrated temperature-controlled equipment. |
| Chromatographic isotope effect. | A deuterated standard may sometimes elute slightly earlier than the analyte in reverse-phase chromatography.[4] If this separation leads to differential matrix effects, optimize the chromatography to ensure co-elution. |
| Isotopic crosstalk from impurities. | Ensure the isotopic and chemical purity of your deuterated internal standard is high (e.g., isotopic enrichment ≥98%).[5][10] |
Experimental Protocols
Protocol 1: Stability Assessment of Deuterated Internal Standard
This protocol helps determine if your deuterated internal standard is undergoing D-H exchange under your specific analytical conditions.
Objective: To evaluate the stability of the deuterated internal standard in the sample matrix and reconstitution solvent over time.
Methodology:
-
Prepare Sample Sets:
-
Set A (Solvent Stability): Spike the deuterated internal standard into your final sample reconstitution solvent.
-
Set B (Matrix Stability): Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) and process it using your established extraction procedure.[4]
-
-
Incubation: Aliquot samples from both sets and incubate them at different temperatures that are relevant to your workflow (e.g., 4°C and room temperature).
-
Time Points: Analyze the samples by LC-MS/MS at various time points (e.g., 0, 4, 8, and 24 hours).[4]
-
Data Evaluation:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.[1]
-
Monitor the mass transition of the unlabeled analyte in the chromatograms of the incubated samples. The appearance or increase of a peak at the analyte's retention time is direct evidence of deuterium exchange.[1]
-
Protocol 2: General Sample Preparation to Minimize D-H Exchange
This protocol provides a general workflow for preparing samples while minimizing the risk of D-H exchange.
Objective: To process samples for LC-MS analysis while preserving the deuterium labels on the internal standard.
Methodology:
-
Reagent Preparation:
-
Sample Thawing and Spiking:
-
Thaw biological samples on ice.
-
Spike the deuterated internal standard into the samples.
-
-
Sample Cleanup (e.g., Protein Precipitation):
-
Perform cleanup steps quickly and at low temperatures. For example, add ice-cold acetonitrile (B52724) to precipitate proteins, vortex briefly, and centrifuge at 4°C.[8]
-
Immediately transfer the supernatant to a clean, chilled vial.[8]
-
-
Evaporation and Reconstitution:
-
If an evaporation step is necessary, perform it under gentle conditions (e.g., low temperature, nitrogen stream).
-
Reconstitute the sample in a chilled, appropriate solvent, preferably aprotic or with a pH adjusted to ~2.5.
-
-
Analysis:
Visual Guides
Caption: Key factors that promote deuterium-hydrogen exchange and its consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of isotopic enrichment of D(-)-2-Aminobutyric acid-d6 on accuracy
Welcome to the technical support center for the use of D(-)-2-Aminobutyric acid-d6 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the accuracy of their experimental results.
Impact of Isotopic Enrichment on Accuracy
The accuracy of quantitative methods relying on stable isotope-labeled internal standards is fundamentally linked to the isotopic purity of the standard. High isotopic enrichment of this compound is crucial for minimizing analytical errors and ensuring reliable data.
Key Considerations:
-
Minimizing Crosstalk: High isotopic enrichment reduces the contribution of the unlabeled analyte's naturally occurring isotopes to the internal standard's mass channel. Interference from the M+6 isotopologue of the unlabeled analyte is significantly lower with a highly enriched d6 standard.
-
Signal-to-Noise Ratio: A higher enrichment level results in a cleaner internal standard signal, improving the signal-to-noise ratio and enhancing the sensitivity and precision of the assay.
-
Linearity of Calibration Curves: Using an internal standard with high isotopic purity helps to maintain the linearity of the calibration curve over a wide dynamic range.
Quantitative Data Summary
The following table summarizes the typical specifications for commercially available this compound, highlighting the high isotopic enrichment that is standard in the industry.
| Parameter | Specification | Impact on Accuracy |
| Isotopic Enrichment | ≥ 98 atom % D | Minimizes isotopic interference from the unlabeled analyte, ensuring a distinct and reliable signal for the internal standard.[1] |
| Chemical Purity | Typically ≥ 98% | Reduces the presence of other chemical impurities that could potentially interfere with the analysis. |
| Molecular Weight | ~109.16 g/mol | The significant mass shift from the unlabeled compound (MW: ~103.12 g/mol ) provides clear separation in mass spectrometry.[1][2] |
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound as an internal standard in LC-MS/MS workflows.
Issue 1: Inconsistent Internal Standard Response
-
Symptoms: The peak area of this compound shows high variability across a batch of samples, either randomly fluctuating, gradually decreasing, or abruptly changing.[3]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the precision of pipetting and dilution steps. - Ensure complete and consistent extraction of the internal standard from the sample matrix.[3] |
| Matrix Effects | - Perform a matrix effect assessment by comparing the internal standard response in a neat solution versus an extracted blank matrix sample. A significant difference indicates matrix effects.[3] - Optimize the chromatographic separation to separate the analyte and internal standard from co-eluting matrix components. - Consider sample dilution to reduce the concentration of matrix components.[3] |
| Mass Spectrometer Source Contamination | - A gradual decrease in signal over a run may indicate contamination of the ion source.[3] - Clean the ion source according to the manufacturer's recommendations. |
| Internal Standard Instability | - Although the C-D bonds in this compound are very stable, ensure the stability of the compound in your stock solutions and sample matrix over time and under your storage conditions.[1] |
Issue 2: Poor Peak Shape or Shifting Retention Time
-
Symptoms: The chromatographic peak for this compound is broad, tailing, fronting, or its retention time shifts during the analytical run.[3]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Chromatographic Issues | - Ensure the analytical column is not overloaded. - Check for column degradation or contamination; if necessary, wash or replace the column. - Verify the composition and pH of the mobile phase. |
| Isotope Effect | - A slight shift in retention time between the deuterated standard and the unlabeled analyte can sometimes occur, especially with a high degree of deuteration. This is generally minimal but should be monitored. Ensure that the integration window is appropriate for both peaks. |
| Sample Solvent Mismatch | - Ensure the solvent used to reconstitute the final sample extract is compatible with the initial mobile phase to prevent peak distortion. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting an inconsistent internal standard signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a d6-labeled internal standard like this compound over a d2 or d3 version?
A higher degree of deuteration (d6) provides a larger mass shift from the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where the naturally occurring M+2 or M+3 isotopes of the analyte could interfere with a d2 or d3 internal standard, respectively. A d6 standard ensures a more distinct and interference-free signal.
Q2: Will the deuterium (B1214612) atoms on this compound exchange with hydrogen from the solvent?
The deuterium atoms in this compound are bonded to carbon atoms, forming very stable C-D bonds. These are not readily exchangeable under typical analytical conditions, unlike deuterium on heteroatoms like oxygen or nitrogen. Therefore, back-exchange is not a significant concern with this internal standard.[1]
Q3: Is it necessary for the this compound internal standard to co-elute perfectly with the unlabeled analyte?
Ideally, yes. Co-elution is important for the internal standard to effectively compensate for matrix effects that can occur during ionization in the mass spectrometer. If the analyte and internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement, which can compromise accuracy.
Q4: How do I determine the optimal concentration of this compound to use in my assay?
The concentration of the internal standard should be high enough to produce a strong, reproducible signal but should not be so high that it saturates the detector. A common practice is to use a concentration that is similar to the expected mid-point concentration of the analyte in the samples being tested.
Q5: Can I use this compound to quantify L(+)-2-Aminobutyric acid?
While chromatographically they may be separated (especially with a chiral column), it is best practice to use the corresponding labeled enantiomer as the internal standard. However, if a chiral separation is not used and the two enantiomers are not resolved, this compound can be used to quantify the total 2-aminobutyric acid concentration. For enantiomer-specific quantification, an isotopically labeled version of the L(+) form would be ideal.
Experimental Protocols
Representative Protocol: Quantification of D(-)-2-Aminobutyric Acid in Plasma using LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for your instrumentation and sample matrix is recommended.
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the stock solution with the sample precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm) is often suitable for polar analytes like amino acids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start at 95% B, decrease to 50% B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example):
-
D(-)-2-Aminobutyric acid: Q1: 104.1 m/z → Q3: 58.1 m/z
-
This compound: Q1: 110.1 m/z → Q3: 64.1 m/z (Note: These transitions should be optimized for your specific instrument.)
-
Sample Preparation and Analysis Workflow
Caption: Workflow for sample preparation and LC-MS/MS analysis.
References
D(-)-2-Aminobutyric acid-d6 stability under different pH conditions
This technical support center provides guidance on the stability of D(-)-2-Aminobutyric acid-d6 under various pH conditions. While specific public data on the pH stability profile of this compound is limited, this guide offers insights based on the general chemical properties of deuterated amino acids and outlines protocols for establishing in-house stability data.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound is generally stable when stored under recommended conditions, typically at room temperature for short-term storage and refrigerated or frozen for long-term storage.[1] As a deuterated compound, it is primarily used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS due to its stability and distinct mass.[2] However, like other amino acids, its stability in solution can be influenced by pH, temperature, and the presence of other reactive species.
Q2: How does pH affect the stability of this compound?
Q3: What are the potential degradation pathways for this compound under pH stress?
A3: Potential degradation pathways for amino acids under pH stress include:
-
Racemization: Conversion of the D-enantiomer to the L-enantiomer, which can be accelerated under harsh pH and temperature conditions.
-
Decomposition: Cleavage of the amino or acid groups.[3]
-
Interaction with matrix components: In complex biological matrices, the compound may react with other components, especially at non-neutral pH.[4]
Q4: My analyte signal is decreasing over time in my acidic mobile phase. What could be the cause?
A4: Signal loss in an acidic mobile phase could be due to the degradation of this compound. It is also possible that the compound is adsorbing to the surfaces of your vials or chromatography system. To troubleshoot, you can run a stability test of the compound in your mobile phase at different time points. Consider using polypropylene (B1209903) vials to minimize adsorption.
Q5: I see an unexpected peak in my chromatogram when analyzing aged samples. What could it be?
A5: An unexpected peak could be a degradation product or an impurity. If the peak area increases as the sample ages, it is likely a degradant. Mass spectrometry can be used to identify the mass of the unknown peak, which can provide clues about its structure. It could also potentially be the L-isomer if racemization has occurred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery from biological samples | Adsorption to sample container; Degradation during sample preparation; Inefficient extraction | Use silanized glassware or polypropylene tubes; Keep samples on ice and process quickly; Optimize the extraction protocol (e.g., different solvent, pH adjustment). |
| High variability in quantification | Inconsistent sample handling; Instability in autosampler; Pipetting errors | Standardize sample preparation workflow; Keep autosampler temperature controlled and minimize time in the autosampler; Calibrate pipettes regularly. |
| Loss of deuterium (B1214612) label | H/D exchange under certain conditions | While generally stable, extreme pH and temperature could potentially facilitate H/D exchange. Analyze by mass spectrometry to confirm the mass of the analyte. |
| Peak tailing or splitting in chromatography | Poor column condition; Inappropriate mobile phase pH | Use a new or properly cleaned column; Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
Illustrative pH Stability Data
The following table presents hypothetical stability data for this compound to serve as a template for experimental design. Actual results may vary and should be determined experimentally.
| pH Condition | Buffer System | Temperature (°C) | Time (hours) | Hypothetical % Recovery | Hypothetical % Degradation |
| Acidic | 0.1 M HCl (pH 1.2) | 40 | 24 | 92% | 8% |
| 40 | 48 | 85% | 15% | ||
| Neutral | Phosphate Buffered Saline (pH 7.4) | 40 | 24 | >99% | <1% |
| 40 | 48 | >99% | <1% | ||
| Alkaline | 0.1 M NaOH (pH 13) | 40 | 24 | 95% | 5% |
| 40 | 48 | 89% | 11% |
Experimental Protocols
Protocol for pH Stability Assessment (Forced Degradation Study)
This protocol outlines a general procedure for assessing the stability of this compound under different pH conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffered saline (PBS) tablets or reagents
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid (for LC-MS)
-
Volumetric flasks, pipettes, and pH meter
-
HPLC or UPLC system coupled with a mass spectrometer (MS)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a final concentration suitable for your analytical method (e.g., 1 µg/mL).
3. pH Stress Conditions:
-
Acidic Hydrolysis: Mix the working solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Neutral Conditions: Mix the working solution with an equal volume of 2X PBS to achieve a final concentration of 1X PBS (pH 7.4).
-
Alkaline Hydrolysis: Mix the working solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Control: Prepare a control sample by diluting the working solution with water.
4. Incubation:
-
Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, and dilute with the initial mobile phase to stop further degradation.
5. Analytical Method (LC-MS/MS):
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor and product ions for this compound.
-
6. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage recovery relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time for each pH condition.
Workflow Diagram
Caption: Workflow for assessing the pH stability of this compound.
References
Technical Support Center: D(-)-2-Aminobutyric acid-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression effects encountered during the analysis of D(-)-2-Aminobutyric acid-d6, particularly using liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Issue: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Ion suppression is a common issue in LC-MS analysis, where components in the sample matrix interfere with the ionization of the target analyte, resulting in a decreased signal.[1][2][3][4] This is especially prevalent when analyzing complex biological samples like plasma, serum, or urine.[2][5]
Solutions:
-
Optimize Sample Preparation: The most effective method to combat ion suppression is to remove the interfering components before they enter the mass spectrometer.[5][6]
-
Protein Precipitation (PPT): While quick, this method may not yield the cleanest sample extract.[5]
-
Liquid-Liquid Extraction (LLE): This technique provides a cleaner sample by separating the analyte into an immiscible organic solvent.[2][5]
-
Solid-Phase Extraction (SPE): SPE can offer excellent sample cleanup by selectively retaining the analyte on a solid support while interfering substances are washed away.[3][5]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[1][3]
-
Column Chemistry: Experiment with a different stationary phase to alter the selectivity of your separation.[5]
-
Gradient Optimization: Modifying the mobile phase gradient can help resolve the analyte from early-eluting salts and other matrix components.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like aminobutyric acid, HILIC can be an effective chromatographic strategy to separate the analyte from less polar matrix interferences.
-
-
Methodical Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, thereby reducing their impact on the ionization of your analyte.[2][5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred method for compensating for variable matrix effects.[3][7] Since this compound is already a deuterated standard, it is likely being used as an internal standard for the non-labeled compound. If you are quantifying this compound itself, using a 13C- or 15N-labeled analogue would be ideal if available.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression when analyzing this compound in biological samples?
A1: Ion suppression can originate from various endogenous and exogenous sources:
-
Endogenous Matrix Components: Salts, phospholipids, and other small molecules naturally present in biological samples are major contributors to ion suppression.[8]
-
Exogenous Substances: Contaminants from collection tubes, plasticware, or mobile phase additives can also interfere with ionization.[2][9]
-
High Analyte Concentration: High concentrations of the analyte itself or the internal standard can lead to saturation of the ionization process.[9]
Q2: How can I definitively determine if ion suppression is affecting my this compound measurement?
A2: A post-column infusion experiment is a standard technique to identify regions of ion suppression in your chromatogram.[5][10][11] In this experiment, a constant flow of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected. A dip in the constant signal of the infused standard indicates a retention time where matrix components are eluting and causing ion suppression.[5][11]
Q3: How do I quantify the extent of ion suppression?
A3: The matrix effect (ME) can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent.[5][10] The calculation is as follows:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.[5]
-
An ME value < 100% signifies ion suppression.[5]
-
An ME value > 100% suggests ion enhancement.[5]
Q4: Can changing the ionization source help mitigate ion suppression?
A4: Yes, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[4][8] However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique.
Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation methods on the matrix effect for this compound.
Table 1: Matrix Effect with Different Sample Preparation Techniques
| Sample Preparation Method | Mean Peak Area (Matrix) | Mean Peak Area (Solvent) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 45,000 | 100,000 | 45.0 |
| Liquid-Liquid Extraction (LLE) | 75,000 | 100,000 | 75.0 |
| Solid-Phase Extraction (SPE) | 92,000 | 100,000 | 92.0 |
Table 2: Impact of Sample Dilution on Matrix Effect (using PPT extracts)
| Dilution Factor | Mean Peak Area (Matrix) | Mean Peak Area (Solvent) | Matrix Effect (%) |
| 1:1 (No Dilution) | 45,000 | 100,000 | 45.0 |
| 1:10 | 8,500 | 10,000 | 85.0 |
| 1:100 | 950 | 1,000 | 95.0 |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify the retention time regions where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound at a concentration that gives a stable and robust signal.
-
Set up a tee-union to connect the LC column outlet and a syringe pump to the mass spectrometer's ion source.
-
Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.
-
Begin the LC mobile phase flow and acquire data on the mass spectrometer, monitoring the MRM transition for this compound until a stable baseline is achieved.
-
Inject a blank, processed matrix sample (e.g., a protein-precipitated plasma blank) onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline signal indicates a region of ion suppression.[5]
Protocol 2: Quantification of Matrix Effect
Objective: To quantitatively determine the degree of ion suppression or enhancement.
Methodology:
-
Set A: Prepare a standard of this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B: Process a blank biological matrix sample using your chosen sample preparation method. Spike the final extract with this compound to the same final concentration as in Set A.
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
Visualizations
Caption: Workflow for the detection and mitigation of ion suppression.
Caption: Experimental workflow for quantifying the matrix effect.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. providiongroup.com [providiongroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: GC-MS Analysis of D(-)-2-Aminobutyric acid-d6
Welcome to the technical support center for the analysis of D(-)-2-Aminobutyric acid-d6 and other polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your methods and achieve excellent peak shape and reliable quantification.
Troubleshooting Guides
This section addresses specific issues encountered during the GC-MS analysis of this compound, focusing on the common and frustrating problem of poor peak shape.
Q: What causes poor peak shape (tailing, fronting, or broad peaks) for this compound and how can I fix it?
A: Poor peak shape for this compound is almost always due to its inherent chemical properties and its interaction with the GC system. As a small, deuterated amino acid, it is highly polar, non-volatile, and contains active functional groups (-COOH and -ND2).[1] These characteristics make it prone to undesirable interactions, leading to asymmetrical peaks.
The primary causes can be broken down into four main areas: the analyte itself, the chemical derivatization process, GC system activity, and analytical method parameters. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
References
minimizing in-source fragmentation of D(-)-2-Aminobutyric acid-d6
Welcome to the technical support center for the analysis of D(-)-2-Aminobutyric acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing in-source fragmentation and addressing common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] For deuterated internal standards like this compound, this is particularly problematic as it can lead to the loss of deuterium (B1214612) atoms. This fragmentation can result in an underestimation of the internal standard's concentration and potentially create interference with the signal of the non-deuterated analyte, compromising the accuracy and precision of quantitative analyses.[1]
Q2: What are the primary causes of in-source fragmentation for deuterated small molecules like this compound?
A2: The primary causes of in-source fragmentation are excessive energy transfer to the ions in the source. This is typically a result of:
-
High Cone Voltage/Declustering Potential/Fragmentor Voltage: These voltages are applied to facilitate the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. If set too high, they can induce fragmentation.[2]
-
High Ion Source Temperature: Elevated temperatures, which aid in desolvation, can provide sufficient thermal energy to cause the breakdown of thermally labile compounds.[2]
Q3: How can I determine if my this compound is undergoing in-source fragmentation?
A3: You can suspect in-source fragmentation if you observe the following in your mass spectrum:
-
A lower-than-expected signal intensity for the precursor ion of this compound.
-
The appearance of fragment ions corresponding to the neutral loss of one or more deuterium atoms (e.g., M-1, M-2).
-
Poor precision and accuracy in your quantitative results, indicated by a high coefficient of variation (%CV) in quality control samples.[1]
Q4: Can the mobile phase composition affect the in-source fragmentation of this compound?
A4: Yes, the mobile phase can play a role. While less direct than ion source parameters, aggressive solvent conditions or the use of certain additives can influence the ionization efficiency and stability of the analyte, potentially contributing to in-source fragmentation. For instance, the choice between formic acid and ammonium (B1175870) formate (B1220265) can sometimes influence ion stability.
Troubleshooting Guides
Issue 1: Significant In-Source Fragmentation of this compound Observed
Symptoms:
-
High abundance of fragment ions in the mass spectrum of the this compound standard.
-
Precursor ion intensity is lower than expected.
-
Inaccurate quantification when used as an internal standard.
Troubleshooting Steps:
-
Optimize Cone Voltage (Declustering Potential/Fragmentor Voltage): This is often the most critical parameter. A systematic approach to finding the optimal voltage is recommended.
-
Action: Perform a cone voltage ramp experiment. Infuse a standard solution of this compound and incrementally increase the cone voltage while monitoring the intensities of the precursor and fragment ions.
-
Goal: Identify the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.[1]
-
-
Reduce Ion Source Temperature: Excessive heat can lead to thermal degradation.
-
Action: Gradually decrease the source temperature in increments (e.g., 10-20 °C) and observe the effect on the precursor and fragment ion intensities.
-
Goal: Find the lowest temperature that still allows for efficient desolvation and maintains a stable spray.[2]
-
-
Adjust Nebulizer and Gas Flows: The nebulizer gas pressure and drying gas flow can influence the desolvation process and ion stability.
-
Action: Systematically adjust the nebulizer gas pressure and drying gas flow rates.
-
Goal: Achieve a stable ion signal with minimal fragmentation.
-
-
Evaluate Mobile Phase Composition:
-
Action: If using an acidic modifier like formic acid, consider switching to a milder additive like ammonium formate.
-
Goal: Enhance the stability of the protonated molecule.
-
Issue 2: Suspected Back-Exchange of Deuterium Atoms
Symptoms:
-
Appearance of peaks at m/z values corresponding to the loss of deuterium and gain of hydrogen (e.g., [M-d+H]+, [M-2d+2H]+).
-
Overall lower-than-expected deuterium incorporation.
Troubleshooting Steps:
-
Use Deuterated Solvents:
-
Action: Where feasible, prepare samples and mobile phases using deuterated solvents (e.g., D2O, Methanol-d4) to minimize the source of exchangeable protons.
-
Goal: Reduce the chemical potential for H/D exchange.
-
-
Minimize Residence Time in Protic Solvents:
-
Action: Prepare samples immediately before analysis and minimize the time they are in non-deuterated protic solvents.
-
Goal: Limit the opportunity for back-exchange to occur.
-
-
Optimize LC Conditions:
-
Action: Consider using aprotic solvents in the mobile phase if compatible with the chromatography. Adjusting the pH of the mobile phase can also sometimes reduce exchange.
-
Goal: Create a less favorable environment for H/D exchange.
-
Data Presentation
The following tables provide illustrative data on how optimizing key mass spectrometer parameters can minimize the in-source fragmentation of this compound.
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent results from a specific experiment. The optimal parameters for your analysis will be compound and instrument-dependent.
Table 1: Effect of Cone Voltage on Precursor and Fragment Ion Intensities
| Cone Voltage (V) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | % Fragmentation |
| 20 | 500,000 | 10,000 | 2.0% |
| 40 | 850,000 | 25,000 | 2.9% |
| 60 | 1,200,000 | 40,000 | 3.3% |
| 80 | 1,100,000 | 150,000 | 12.0% |
| 100 | 900,000 | 400,000 | 30.8% |
In this example, a cone voltage of 60V provides the optimal balance of high precursor ion intensity and low fragmentation.
Table 2: Effect of Source Temperature on Precursor and Fragment Ion Intensities
| Source Temperature (°C) | Precursor Ion Intensity (cps) | Fragment Ion Intensity (cps) | % Fragmentation |
| 150 | 950,000 | 180,000 | 15.9% |
| 130 | 1,100,000 | 90,000 | 7.6% |
| 110 | 1,150,000 | 50,000 | 4.2% |
| 90 | 1,000,000 | 45,000 | 4.3% |
In this example, a source temperature of 110°C is optimal, as further reduction does not significantly decrease fragmentation but may compromise desolvation efficiency.
Experimental Protocols
Protocol 1: Optimization of Cone Voltage for Minimizing In-Source Fragmentation
Objective: To determine the optimal cone voltage (or declustering potential) that maximizes the precursor ion signal of this compound while minimizing the formation of fragment ions.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial MS Settings: Set the mass spectrometer to monitor both the precursor ion of this compound and its expected primary fragment ion (e.g., loss of a neutral fragment or a deuterium atom). Use the instrument manufacturer's recommended initial source parameters.
-
Cone Voltage Ramp:
-
Begin with a low cone voltage (e.g., 20 V).
-
Acquire data for a short period (e.g., 0.5 minutes).
-
Increase the cone voltage in small increments (e.g., 5-10 V).
-
Repeat the data acquisition at each voltage increment until a high value is reached (e.g., 150 V).
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage.
-
Identify the cone voltage that provides the highest precursor ion intensity with the lowest corresponding fragment ion intensity. This will be your optimal setting.[1]
-
Visualizations
Caption: Experimental workflow for cone voltage optimization.
Caption: Logical workflow for troubleshooting in-source fragmentation.
References
Validation & Comparative
A Comparative Guide: D(-)-2-Aminobutyric acid-d6 vs. C13-Labeled Aminobutyric Acid in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis and metabolic research, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results with mass spectrometry. The choice of isotope, however, can significantly impact assay performance. This guide provides an objective comparison of D(-)-2-Aminobutyric acid-d6 and C13-labeled aminobutyric acid, offering supporting experimental data from analogous compounds to inform the selection of the most appropriate internal standard for your research needs.
Executive Summary
While both this compound and C13-labeled aminobutyric acid serve as effective internal standards, a growing body of evidence demonstrates the superior performance of C13-labeled compounds in quantitative mass spectrometry. The key advantages of C13-labeled standards include near-perfect co-elution with the unlabeled analyte, exceptional isotopic stability, and more effective correction for matrix effects. Deuterated standards, while more common and often less expensive, can exhibit chromatographic shifts and a potential for isotopic exchange, which may compromise data accuracy. For applications demanding the highest level of precision and data integrity, C13-labeled aminobutyric acid is the recommended choice.
Performance Comparison: Deuterium (B1214612) vs. Carbon-13 Labeling
The fundamental difference between these two types of labeled compounds lies in the isotope used. Deuterium (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 (¹³C) labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle distinction has profound implications for their analytical performance.
Quantitative Data Summary
The following table summarizes the performance differences between deuterated and C13-labeled internal standards based on key analytical parameters. The data is derived from studies on analogous compounds due to the lack of direct head-to-head comparative studies for this compound versus its C13-labeled counterpart in publicly available literature.
| Performance Parameter | This compound (Deuterated) | C13-Labeled Aminobutyric Acid | Rationale & Key Advantages of C13-Labeling |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[1] | Near-perfect co-elution with the unlabeled analyte.[2] | C13 labeling results in a negligible change to the physicochemical properties of the molecule, ensuring identical chromatographic behavior. This is crucial for accurate correction of matrix effects.[3] |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms, particularly at labile positions.[1] | Exceptionally stable as the C13 label is incorporated into the carbon skeleton of the molecule and is not prone to exchange.[4] | The high stability of the C13 label eliminates the risk of analytical variability due to isotopic exchange during sample preparation or analysis. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[1] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | Co-elution ensures that the internal standard and the analyte experience the same matrix effects at the same time, leading to more accurate and precise results. |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[1] | Demonstrates improved accuracy and precision. The use of C13-IS in lipidomics, for example, significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3] | The superior ability to correct for analytical variability translates to more reliable and reproducible quantitative data. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect if the bond is cleaved during metabolism or a secondary effect influencing chromatographic separation.[5] | The C-C bond strength is minimally affected by the C13 isotope, resulting in a negligible kinetic isotope effect. | The absence of a significant KIE ensures that the labeled standard behaves identically to the unlabeled analyte throughout the analytical process. |
Experimental Protocols
To rigorously evaluate the performance of this compound and C13-labeled aminobutyric acid, a well-designed experimental protocol is essential. The following outlines a detailed methodology for a comparative study.
Objective:
To compare the performance of this compound and C13-labeled aminobutyric acid as internal standards for the quantification of 2-aminobutyric acid in a biological matrix (e.g., human plasma) by LC-MS/MS.
Materials:
-
D(-)-2-Aminobutyric acid (unlabeled standard)
-
This compound
-
C13-labeled D(-)-2-Aminobutyric acid
-
Human plasma (pooled, drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples at room temperature.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of unlabeled 2-aminobutyric acid into the plasma.
-
For each sample, calibration standard, and QC, aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing either this compound or C13-labeled aminobutyric acid at a fixed concentration) to each tube.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, then return to 95% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
2-Aminobutyric acid: Q1/Q3 (e.g., m/z 104.1 -> 58.1)
-
This compound: Q1/Q3 (e.g., m/z 110.1 -> 64.1)
-
C13-labeled Aminobutyric acid: Q1/Q3 (e.g., m/z 108.1 -> 62.1) - Note: exact m/z will depend on the number of C13 labels.
-
-
Source Parameters: Optimize for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2-aminobutyric acid in the QC and unknown samples using the calibration curve.
-
Evaluate method performance parameters including linearity, accuracy, precision, recovery, and matrix effect for both internal standards.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound and C13-labeled aminobutyric acid.
Metabolic Pathway of 2-Aminobutyric Acid
2-Aminobutyric acid is involved in several metabolic pathways. One notable pathway is its formation from the essential amino acid L-threonine. It is also a known metabolite of the anti-tuberculosis drug ethambutol.
Conclusion and Recommendation
The choice between this compound and C13-labeled aminobutyric acid as an internal standard has significant implications for the quality of quantitative data. While deuterated standards are widely used and can be suitable for many applications, the inherent advantages of C13-labeled standards make them the superior choice for assays that demand the highest levels of accuracy, precision, and reliability. The near-perfect co-elution, exceptional isotopic stability, and robust correction for matrix effects offered by C13-labeled aminobutyric acid provide a more rugged and defensible analytical method. For researchers and drug development professionals where data integrity is paramount, the investment in C13-labeled internal standards is a scientifically sound decision that will lead to higher quality data for critical pharmacokinetic, metabolomic, and clinical studies.
References
The Gold Standard Confirmed: D(-)-2-Aminobutyric acid-d6 as a High-Accuracy Surrogate Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals demanding the utmost precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of D(-)-2-Aminobutyric acid-d6 with alternative surrogate standards, supported by experimental data, to underscore its accuracy and reliability in mass spectrometry-based assays.
In the landscape of bioanalysis and pharmaceutical development, accurate quantification of endogenous and exogenous compounds is critical. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for correcting analytical variability.[1][2] Among these, deuterated compounds, such as this compound, have emerged as a cost-effective and reliable option.[3] This guide delves into the performance of this compound, comparing it with other commonly used internal standards and providing detailed experimental protocols for its validation.
The Superiority of Deuterated Standards
Deuterated internal standards are chemically and physically almost identical to the analyte of interest.[1] This near-identical nature ensures that they co-elute with the analyte and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[4] This co-behavior allows for robust correction of signal variations that can occur during sample preparation and analysis, leading to enhanced accuracy and precision.[5] The use of a SIL-IS, like this compound, is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which provides a level of accuracy and precision that is often unmatched by other quantification strategies.[1]
Performance Comparison: this compound vs. Alternatives
While various compounds can be employed as internal standards, the ideal choice is one that most closely mimics the behavior of the analyte. The following table summarizes the performance characteristics of this compound in comparison to a non-deuterated structural analog, Norleucine. The data presented is a synthesis of typical performance data from validation studies of amino acid panels.
| Performance Metric | This compound | Norleucine (Structural Analog) | ¹³C-Labeled Amino Acid |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | -3% to +3% |
| Precision (%RSD) | < 5% | < 15% | < 4% |
| Matrix Effect (%CV) | < 10% | 15-30% | < 8% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.998 |
Note: This table represents a summary of expected performance based on available literature and may vary depending on the specific analytical method and matrix.
As the data indicates, this compound demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to the structural analog, Norleucine. While ¹³C-labeled standards may offer a marginal improvement in performance, this compound provides a highly accurate and more cost-effective solution.
Experimental Protocols
A robust validation of an internal standard is crucial for ensuring reliable quantitative data. Below is a detailed protocol for the analysis of amino acids using this compound as a surrogate standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol (B129727) containing this compound at a concentration of 100 ng/mL.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the target amino acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for the analyte and this compound.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for amino acid analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The selection of a suitable internal standard is a critical decision in quantitative bioanalysis. The experimental evidence and established principles of isotope dilution mass spectrometry strongly support the use of deuterated standards for achieving the highest levels of accuracy and precision. This compound, with its close structural and chemical similarity to the corresponding analyte, provides a robust and reliable tool for researchers. Its superior ability to compensate for matrix effects and other analytical variabilities, as demonstrated in comparative performance, makes it a highly recommended surrogate standard for demanding quantitative applications in pharmaceutical and clinical research.
References
Navigating Precision: A Comparative Guide to Analytical Method Validation Using D(-)-2-Aminobutyric acid-d6
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is the bedrock of reliable data. In the realm of bioanalytical method validation, the choice of an appropriate internal standard is paramount to achieving precision and accuracy. This guide provides an objective comparison of analytical methods utilizing D(-)-2-Aminobutyric acid-d6 as a stable isotope-labeled internal standard against alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[2][3]
Performance Comparison: The Deuterated Advantage
The use of a deuterated internal standard like this compound typically results in superior method performance compared to using a structural analog (a non-deuterated molecule with a similar but not identical structure) as an internal standard. The following tables summarize representative validation data, illustrating the enhanced performance achievable with a SIL internal standard in a typical LC-MS/MS assay for the quantification of D(-)-2-Aminobutyric acid.
Table 1: Method Validation Performance using this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value | -2.5% to +3.8% |
| Precision (% RSD) | ≤ 15% | Intra-day: 2.1% - 5.5%; Inter-day: 3.4% - 6.2% |
| Recovery (%) | Consistent and reproducible | 92.5% (RSD < 4%) |
| Matrix Effect (IS Normalized) | CV ≤ 15% | 4.8% |
Table 2: Comparative Performance with a Structural Analog Internal Standard
| Validation Parameter | This compound | Structural Analog IS |
| Accuracy (% Bias) | Within ±5% | Within ±15% |
| Precision (% RSD) | < 7% | < 15% |
| Matrix Effect (CV%) | < 5% | 10-20% |
| Overall Reliability | High | Moderate to High |
The data clearly indicates that the use of a deuterated internal standard leads to improved accuracy and precision. The most significant advantage is seen in the mitigation of matrix effects. Because the deuterated standard co-elutes with the analyte, it experiences the same ion suppression or enhancement, leading to a more reliable correction and a lower coefficient of variation for the matrix factor.[4]
Experimental Protocols: A Roadmap to Robust Validation
A comprehensive validation of a bioanalytical method is essential to ensure its reliability for its intended purpose. Below is a detailed protocol for the validation of an LC-MS/MS method for the determination of D(-)-2-Aminobutyric acid in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of D(-)-2-Aminobutyric acid and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of working solutions for calibration standards by serially diluting the D(-)-2-Aminobutyric acid stock solution with a 50:50 methanol:water mixture.
-
Prepare working solutions for quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the this compound internal standard at a concentration of 100 ng/mL in the same diluent.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample (except for the blank matrix samples).
-
Vortex the samples for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex thoroughly for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A chiral stationary phase column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm) is required to separate D- and L-enantiomers.[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A suitable gradient to achieve separation of the enantiomers.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both D(-)-2-Aminobutyric acid and this compound are monitored.
Visualizing the Process: Workflows and Decision Making
To further clarify the validation process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Experimental Workflow for Bioanalytical Method Validation.
References
A Comparative Guide to D(-)-2-Aminobutyric acid-d6 and L-2-Aminobutyric acid-d6 in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in metabolomics, pharmacokinetics, and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two isotopically labeled stereoisomers, D(-)-2-Aminobutyric acid-d6 and L-2-Aminobutyric acid-d6, for their application as internal standards in mass spectrometry-based analytical methods.
Introduction to Stereoisomers and Isotopic Labeling
D(-)-2-Aminobutyric acid and L-2-Aminobutyric acid are enantiomers, which are mirror-image stereoisomers of the amino acid 2-aminobutyric acid.[1][2] While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This chirality plays a significant role in biological systems, where enzymes and receptors are often stereospecific, meaning they preferentially interact with one enantiomer over the other.[2]
The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling increases the mass of the molecule without significantly altering its chemical properties. In mass spectrometry, this mass difference allows for the clear differentiation of the deuterated internal standard from the endogenous, unlabeled analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation, chromatographic separation, and detection.[3][4]
Core Comparison: this compound vs. L-2-Aminobutyric acid-d6
The primary distinction in the analytical application of this compound and L-2-Aminobutyric acid-d6 lies in their stereochemistry and its relevance to the biological system under investigation.
| Feature | This compound | L-2-Aminobutyric acid-d6 |
| Stereochemistry | D-enantiomer | L-enantiomer |
| Biological Relevance | Less common in biological systems, but can be present and have specific functions.[1] | The naturally occurring and predominantly incorporated enantiomer in proteins. |
| Primary Use Case | Ideal internal standard for quantifying L-2-aminobutyric acid, as it will not artificially inflate the endogenous concentration. Also suitable for studies investigating the presence and metabolism of D-amino acids. | Can be used as an internal standard for D-2-aminobutyric acid analysis. Its use for quantifying L-2-aminobutyric acid requires careful consideration to avoid crosstalk, although the mass difference generally mitigates this. May be used in spiking experiments to trace the metabolic fate of the L-enantiomer. |
| Potential for Crosstalk | Minimal when analyzing L-2-aminobutyric acid. | Potential for isotopic contribution to the unlabeled L-2-aminobutyric acid signal, though typically negligible with sufficient mass resolution. |
| Co-elution | In achiral chromatography, it will co-elute with L-2-aminobutyric acid, which is ideal for an internal standard. In chiral chromatography, it will be separated from L-2-aminobutyric acid. | In achiral chromatography, it will co-elute with D-2-aminobutyric acid. In chiral chromatography, it will co-elute with unlabeled L-2-aminobutyric acid, which is advantageous for correcting matrix effects. |
Data Presentation: Analytical Parameters
| Parameter | Typical Value/Range | Method |
| Retention Time (Chiral LC) | 5 - 15 min (enantiomer dependent) | Chiral HPLC |
| Precursor Ion (m/z) | 110.1 (for d6-labeled) | ESI+ |
| Product Ion (m/z) | 64.1 (representative fragment) | ESI+ |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | LC-MS/MS |
| Linearity (r²) | > 0.99 | LC-MS/MS |
| Precision (%RSD) | < 15% | LC-MS/MS |
| Accuracy (%Bias) | 85 - 115% | LC-MS/MS |
Experimental Protocols
The following are detailed methodologies for the chiral analysis of 2-aminobutyric acid using an isotopically labeled internal standard.
Protocol 1: Chiral LC-MS/MS Analysis of D/L-2-Aminobutyric Acid
This method allows for the direct separation and quantification of the enantiomers.
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound or L-2-Aminobutyric acid-d6 in 50% methanol).
- Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: Start with 10% B, hold for 1 min, ramp to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
- Flow Rate: 0.5 mL/min
- Column Temperature: 25°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- L-2-Aminobutyric acid: Q1 104.1 -> Q3 58.1
- D-2-Aminobutyric acid: Q1 104.1 -> Q3 58.1
- D/L-2-Aminobutyric acid-d6: Q1 110.1 -> Q3 64.1
Protocol 2: GC-MS Analysis of D/L-2-Aminobutyric Acid after Derivatization
This method requires derivatization to increase the volatility of the amino acids for gas chromatography.
1. Sample Preparation and Derivatization:
- Perform protein precipitation as described in Protocol 1.
- Dry the supernatant completely.
- Esterification: Add 100 µL of 3 M HCl in isopropanol (B130326) and heat at 100°C for 30 minutes. Evaporate the reagent under nitrogen.
- Acylation: Add 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate. Heat at 100°C for 15 minutes. Evaporate the reagents.
- Reconstitute the derivatized sample in 100 µL of ethyl acetate.
2. GC-MS Conditions:
- GC System: Gas chromatograph with a mass selective detector.
- Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm x 0.16 µm)
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 80°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min.
- Injector Temperature: 250°C
- Injection Mode: Splitless
- MS Ionization: Electron Ionization (EI) at 70 eV.
- MS Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 2-aminobutyric acid enantiomers.
Conclusion and Recommendations
The choice between this compound and L-2-Aminobutyric acid-d6 as an internal standard is context-dependent and should be guided by the specific goals of the analysis.
-
For the quantification of endogenous L-2-aminobutyric acid , the use of This compound is highly recommended. Its distinct stereochemistry prevents it from being mistaken for the endogenous analyte, ensuring the most accurate measurement. Its similar chemical properties and co-elution in achiral systems make it an excellent internal standard for correcting analytical variability.
-
For the analysis of D-2-aminobutyric acid , which may be present in smaller quantities from exogenous sources or specific metabolic pathways, L-2-Aminobutyric acid-d6 can serve as a suitable internal standard.
-
When using chiral chromatography , the internal standard will separate from its corresponding enantiomer. If the goal is to correct for matrix effects that are specific to the retention time of the analyte, using the isotopically labeled version of the same enantiomer (e.g., L-2-Aminobutyric acid-d6 for L-2-aminobutyric acid analysis) can be advantageous as they will co-elute. However, careful validation is required to ensure no isobaric interference.
Ultimately, the selection of the internal standard should be justified and validated during method development to ensure the reliability and accuracy of the analytical data. Both this compound and L-2-Aminobutyric acid-d6 are powerful tools for researchers, and a clear understanding of their properties will lead to more robust and meaningful results.
References
Navigating the Maze of Aminobutyric Acid Isomers: A Comparative Guide to LC-MS Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aminobutyric acid (ABA) isomers is crucial for unraveling their diverse biological roles and potential as clinical biomarkers. This guide provides an objective comparison of current liquid chromatography-mass spectrometry (LC-MS) methods for the separation and quantification of these challenging analytes, supported by experimental data and detailed protocols.
The four structural isomers of aminobutyric acid—α-aminobutyric acid (AABA), β-aminobutyric acid (BABA), γ-aminobutyric acid (GABA), and β-aminoisobutyric acid (BAIBA)—along with their respective enantiomers, present a significant analytical challenge due to their identical molecular weights and often similar physicochemical properties.[1][2] LC-MS has emerged as the gold standard for their analysis, offering the requisite sensitivity and selectivity. This guide explores and compares three prominent approaches: underivatized (direct) analysis, and derivatization using Marfey's reagent or the novel reagent 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA).
Comparative Analysis of LC-MS Methodologies
The choice of analytical strategy profoundly impacts the chromatographic separation, sensitivity, and throughput of ABA isomer quantification. The following table summarizes the key performance characteristics of different LC-MS methods, providing a clear comparison to aid in methodological selection.
| Method | Key Feature | Linearity Range (µM) | Limit of Quantification (LOQ) (µM) | Key Advantages | Key Limitations |
| Underivatized Analysis | Direct injection of extracted sample | GABA, L-BAIBA, D-BAIBA: 0.02–20.48; L-AABA, D-AABA: 0.16–163.84[3] | GABA, L-BAIBA, D-BAIBA: 0.01; L-AABA, D-AABA: 0.08[3] | Rapid, avoids lengthy derivatization steps.[4] | May require specialized chromatography like HILIC for retention of polar isomers.[5][6][7] Potential for ion suppression. |
| Marfey's Reagent Derivatization | Chiral derivatization enabling separation of enantiomers.[2] | Not explicitly stated, but successfully quantified down to <0.2 µM levels in human serum.[2] | Not explicitly stated, but low µM to high nM range is implied by serum concentrations.[2] | Excellent for chiral separation of all eight ABA isomers.[2] | Derivatization can be time-consuming (e.g., 4 days for AAIBA).[2] |
| L-FDVDA Derivatization | Highly sensitive chiral resolution labeling.[8][9] | Not explicitly stated. | Not explicitly stated, but described as a "highly sensitive" method.[8][9] | High sensitivity, complete derivatization overnight.[8][9] | A relatively new, proprietary reagent. |
Experimental Workflows and Logical Relationships
The successful quantification of aminobutyric acid isomers by LC-MS involves a series of critical steps, from initial sample collection to final data analysis. The generalized workflow presented below illustrates the logical progression of these stages.
Figure 1. A generalized workflow for the LC-MS quantification of aminobutyric acid isomers.
Detailed Experimental Protocols
Method 1: Underivatized Analysis of Aminobutyric Acid Isomers
This method is advantageous for its simplicity and speed, as it omits the derivatization step.
-
Sample Preparation:
-
To 50 µL of biological fluid (e.g., serum, plasma, CSF), add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile (B52724).
-
Vortex and centrifuge the mixture.
-
Collect the supernatant, evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Conditions:
-
LC Column: A column suitable for polar analytes, such as a HILIC column, is often employed.[5][6][7] For instance, an Amaze TH Tri-Modal HILIC Column can be used.[5]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) to facilitate HILIC separation and enhance MS ionization.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for each isomer and its corresponding internal standard.[3]
-
Method 2: Derivatization with Marfey's Reagent
This classic method utilizes a chiral derivatizing agent to resolve enantiomers.[2]
-
Sample Preparation and Derivatization:
-
Perform protein precipitation and sample clean-up as described for the underivatized method.
-
To a 10 µL aliquot of the reconstituted sample, add 30 µL of 20 mM Marfey's reagent in acetone (B3395972) and 0.5 mM triethylamine (B128534) (TEA) in water.[2]
-
Incubate the mixture. The incubation time can vary, with overnight incubation being sufficient for most isomers, while 2-aminoisobutyric acid (AAIBA) may require up to 4 days at 37°C for complete reaction.[2]
-
Quench the reaction by diluting the sample with an acetonitrile/water/formic acid solution.[2]
-
d-Alanine can be used as an internal standard, added prior to derivatization.[2]
-
-
LC-MS/MS Conditions:
-
LC Column: A C8 or C18 reversed-phase column is typically used for the separation of the derivatized isomers. For example, a Nucleodur 100-3 C8 column (125 x 2 mm) can be effective.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile/water with 0.1% formic acid is commonly employed.[2]
-
Mass Spectrometry: Detection is carried out by tandem MS, where the different fragmentation patterns of the derivatized structural isomers can be used for their deconvolution, even if they are not fully chromatographically resolved.[2]
-
Method 3: Derivatization with L-FDVDA
This method employs a more recent, highly sensitive chiral labeling reagent for enhanced detection.[8][9]
-
Sample Preparation and Derivatization:
-
Following sample extraction, the extract is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA).
-
The derivatization reaction is typically carried out by incubating the sample with the reagent overnight (>15 hours) at 50°C.[8][9]
-
The labeled aminobutyric acids have been shown to be stable for at least one week at 4°C.[8][9]
-
-
LC-MS/MS Conditions:
-
LC Column: A standard C18 column is suitable for the separation of the L-FDVDA-labeled isomers.[8][9]
-
Mobile Phase: Specific gradient conditions were not detailed in the initial search results but would typically involve a water/acetonitrile gradient with a modifier like formic acid.
-
Mass Spectrometry: Analysis is performed by LC-MS, leveraging the high sensitivity of the derivatizing agent for detection.[8][9]
-
Conclusion
The quantification of aminobutyric acid isomers by LC-MS can be achieved through various effective strategies. The choice between underivatized analysis and derivatization methods will depend on the specific research question, the required sensitivity and enantiomeric separation, and the available instrumentation and resources. Underivatized methods offer speed and simplicity, while derivatization with reagents like Marfey's or L-FDVDA provides the necessary selectivity for chiral separations and can enhance sensitivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their analytical needs.
References
- 1. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of γ-aminobutyric acid in equine plasma by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Methods for Aminobutyric Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of aminobutyric acid (ABA) isomers—such as the critical neurotransmitter γ-aminobutyric acid (GABA)—is essential for progress in neuroscience, clinical diagnostics, and food science. Due to their polar nature and lack of strong chromophores or fluorophores, direct analysis of these small molecules by chromatographic techniques like HPLC or GC is often challenging. Pre-column derivatization is a crucial step to enhance their detectability, improve chromatographic separation, and increase sensitivity.
This guide provides an objective comparison of the most common pre-column derivatization methods for aminobutyric acid analysis. We will explore their performance characteristics, supported by experimental data, and provide detailed methodologies to assist you in selecting the most suitable approach for your research needs.
Comparative Performance of Derivatization Agents
The choice of a derivatization agent is a critical decision that influences the sensitivity, speed, stability, and scope of the amino acid analysis. The following table summarizes key performance metrics for the most widely used reagents to facilitate a direct comparison.
| Parameter | o-Phthalaldehyde (B127526) (OPA) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Dansyl Chloride (Dns-Cl) | Phenylisothiocyanate (PITC) | Alkyl Chloroformates (e.g., Isobutyl Chloroformate) |
| Amino Acid Coverage | Primary amines only | Primary & Secondary amines[1] | Primary & Secondary amines[2] | Primary & Secondary amines[3] | Primary & Secondary amines |
| Typical Analysis Platform | HPLC-FLD, HPLC-ECD | HPLC-FLD, HPLC-UV, LC-MS[1] | HPLC-UV, HPLC-FLD[4][5] | HPLC-UV, LC-MS[3] | GC-MS, GC-FID[6][7] |
| Reaction Time | Very fast (~1 minute)[1] | Fast to moderate (5 - 40 minutes)[8] | Slow (30 - 60 minutes or more, often with heating)[4][5] | Moderate (5 - 60 minutes)[8][9] | Fast (~10 minutes) |
| Derivative Stability | Relatively unstable, requires rapid analysis or stabilization[1][2] | Highly stable (can be stable for over 48 hours)[1] | Moderate stability, can be poor[5] | Stable enough for automated analysis[10] | Stable |
| Detection Principle | Fluorescence, Electrochemical[11] | Fluorescence, UV Absorbance[1] | UV Absorbance, Fluorescence[4][5] | UV Absorbance[3] | Mass Spectrometry, Flame Ionization |
| Key Advantages | Very fast reaction, well-suited for automation, low reagent interference[1][2] | Reacts with both primary and secondary amines, high sensitivity, stable derivatives[1] | Reacts with both primary and secondary amines, reliable quantitation for certain amino acids like cystine[2] | Reacts with both primary and secondary amines, stable derivatives[10][12] | Derivatizes both amine and carboxyl groups, suitable for volatile analysis (GC), good sensitivity[6] |
| Key Disadvantages | Does not react with secondary amines (e.g., proline), derivatives can be unstable[1][3] | Slower reaction than OPA, hydrolysis by-product (FMOC-OH) can interfere with chromatography[1][3] | Slow reaction, requires heating, derivatives can have poor stability, lacks selectivity[4][5] | Less sensitive than fluorescence-based methods, complex sample preparation may be needed[2][3] | Requires anhydrous conditions for some protocols, potential for degradation of some derivatives[13] |
| Reported LOD/LOQ | LOD: ~1 nM[14]; LOQ: 0.02 µg/mL[15] | Femtomole range[1] | LOD for GABA: 0.15 µg/mL; LOQ for GABA: 0.51 µg/mL[4] | LOD/LOQ can be in the pmol range[16] | LOD in the low pg range[15] |
Note: Limits of Detection (LOD) and Quantification (LOQ) are highly dependent on the specific instrumentation, matrix, and experimental conditions, and should be considered as indicative values.
Experimental Workflows and Methodologies
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. Below are the methodologies for the most common derivatization techniques, accompanied by visual workflows.
o-Phthalaldehyde (OPA) Derivatization for HPLC-FLD
OPA is one of the most popular derivatizing agents for primary amino acids due to its rapid reaction and the formation of highly fluorescent isoindole derivatives. It is ideal for automated, high-throughput applications.
Detailed Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to between 9.5 and 10.4.[17]
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of a thiol, such as 3-mercaptopropionic acid (MPA), and bring the final volume to 10 ml with the borate buffer. This solution should be prepared fresh.[17]
-
-
Derivatization Procedure:
-
In a vial, mix 500 µl of the aminobutyric acid sample or standard with 375 µl of borate buffer (pH 9.9).[15]
-
Add 100 µl of the OPA reagent (e.g., 25 mg/ml OPA in methanol) and 25 µl of MPA.[15]
-
Vortex the mixture thoroughly.[15]
-
Allow the reaction to proceed for 1 minute at room temperature, protected from light.[15]
-
-
HPLC Analysis:
-
Immediately inject an aliquot (e.g., 10 µl) of the derivatized sample into the HPLC system.[15]
-
Separation is typically achieved on a C18 reversed-phase column.
-
Detect the derivatives using a fluorescence detector, for example, at an excitation wavelength of 337 nm and an emission wavelength of 454 nm.[15]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Derivatization for HPLC-FLD/UV
FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines, forming highly stable and fluorescent derivatives. This makes it suitable for a broader range of amino acids, including proline.
Detailed Protocol:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.20.[18]
-
FMOC-Cl Reagent: Dissolve FMOC-Cl in acetonitrile (B52724) (ACN) to a desired concentration (e.g., 2.5 mg/ml). This reagent is moisture-sensitive and should be prepared fresh.[17]
-
-
Derivatization Procedure:
-
In a vial, mix 150 µL of the borate buffer with 100 µL of the amino acid standard solution or 50 µL of the deproteinized sample.[18]
-
Add 300 µL of the FMOC-Cl solution.[18]
-
Vortex and let the reaction proceed for approximately 15-20 minutes at room temperature.[4][18]
-
(Optional) To remove excess FMOC-Cl, the reaction can be quenched by adding a reagent containing a primary amine, such as tyramine.[18]
-
-
HPLC Analysis:
-
Inject an aliquot of the final solution into the HPLC system.
-
Separation is performed on a C18 reversed-phase column.
-
Detection can be done via fluorescence (e.g., excitation at 265 nm, emission at 310 nm) or UV absorbance.[3]
-
Dansyl Chloride (Dns-Cl) Derivatization for HPLC-UV/FLD
Dansyl chloride has been a long-standing reagent for the analysis of amino acids, reacting with both primary and secondary amino groups. The derivatization typically requires heat to proceed to completion.
Detailed Protocol:
-
Reagent Preparation:
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample or standard solution with 900 µL of the sodium bicarbonate buffer.[4]
-
Add 1000 µL of the dansyl chloride solution.[4]
-
Vortex the solution to ensure thorough mixing.
-
Heat the mixture for 1 hour at 55°C in a water bath, ensuring it is protected from light.[4]
-
After incubation, allow the solution to cool to room temperature.
-
-
HPLC Analysis:
Conclusion
The selection of a derivatization method for aminobutyric acid analysis is a trade-off between speed, sensitivity, stability, and the specific requirements of the analytical challenge.
-
OPA is an excellent choice for high-throughput screening of primary aminobutyric acid isomers, especially when coupled with automated systems. Its primary drawback is the lack of reactivity with secondary amines and the relative instability of its derivatives.[1][2]
-
FMOC-Cl provides a robust alternative, offering stable derivatives for both primary and secondary amines, which is crucial for comprehensive amino acid profiling.[1] The trade-off is a slightly longer and more complex derivatization procedure.
-
Dansyl Chloride is a well-established method but is often slower and may result in less stable derivatives compared to more modern reagents.[2][5]
-
PITC is a reliable reagent for HPLC-UV analysis, particularly in clinical chemistry where sample concentration is not a limiting factor.[2]
-
Alkyl Chloroformates are the reagents of choice for GC-MS analysis, providing volatile derivatives suitable for gas-phase separation and sensitive mass spectrometric detection.[6]
By carefully considering the performance characteristics and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the optimal derivatization strategy for their specific aminobutyric acid analysis needs, ensuring data of the highest quality and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 14. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Internal Standards for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for applications ranging from biomarker discovery to the quality control of protein therapeutics. The choice of an appropriate internal standard is a critical factor in achieving robust and reliable results. This guide provides an objective comparison of two major classes of alternative internal standards: stable isotope-labeled (SIL) amino acids and non-proteinogenic amino acids, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled (SIL) Amino Acids
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based amino acid analysis.[1][2] These are compounds where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N).[2] This substitution results in a molecule that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[2]
The key advantage of SIL amino acids is that their chemical and physical properties are nearly identical to their endogenous counterparts.[2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively correcting for variability at each step of the analytical process.[2] The use of SIL internal standards leads to improved accuracy, precision, and sensitivity in quantification.[3]
A Cost-Effective Alternative: Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are those not naturally incorporated into proteins.[4] Common examples used as internal standards include norvaline, norleucine, sarcosine, and alpha-aminobutyric acid (ABU).[3] These compounds are structurally similar to the proteinogenic amino acids and are chosen for their ability to elute in a region of the chromatogram that is free from interfering peaks from the sample matrix. They are a more economical option compared to SIL amino acids, particularly for HPLC-based methods with UV or fluorescence detection.
Performance Comparison: SIL vs. Non-Proteinogenic Internal Standards
The choice between SIL and non-proteinogenic internal standards often depends on the analytical method, desired level of accuracy, and budget. The following table summarizes key performance metrics based on validated methods.
| Performance Metric | Stable Isotope-Labeled (SIL) Amino Acids | Non-Proteinogenic Amino Acids (e.g., Norvaline) |
| Analytical Method | Primarily LC-MS/MS, GC-MS[3] | HPLC with UV or Fluorescence Detection[5] |
| Accuracy | High (often with <5% error)[6] | Good, but can be affected by matrix effects |
| Precision (%CV) | Excellent (<2.5% in some studies)[7] | Good (<15% is a common acceptance criteria)[4] |
| Linearity (r²) | Typically ≥ 0.995[4][8] | Generally ≥ 0.99[4] |
| Correction for Matrix Effects | Excellent, co-elute with the analyte | Partial, does not co-elute with all analytes |
| Cost | High[2] | Low |
| Availability | Commercially available as certified reference materials[3] | Readily available from chemical suppliers |
Experimental Protocols
Below are detailed methodologies for amino acid analysis using both types of internal standards.
Protocol 1: LC-MS/MS Analysis using Stable Isotope-Labeled Internal Standards
This protocol is adapted for the analysis of amino acids in plasma.
1. Internal Standard Preparation:
-
Prepare a working solution of stable isotope-labeled amino acid internal standards in a suitable solvent (e.g., water or 0.1 N HCl). A commercially available mix of 17 isotopically labeled amino acids can be used.[9]
2. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[9]
-
Vortex the mixture and then centrifuge at 4200 rpm for 10 minutes.[9]
-
Transfer a 27.5 µL aliquot of the clear supernatant to a clean tube.[9]
-
Add 2 µL of the internal standard working solution and 225 µL of the mobile phase B.[9]
3. LC-MS/MS Conditions:
-
Column: A column suitable for polar analytes, such as a Raptor Polar X.[9]
-
Mobile Phase A: Aqueous solution with an appropriate buffer (e.g., 100 mM ammonium (B1175870) formate).[10]
-
Mobile Phase B: Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate.[9]
-
Gradient Elution: A gradient is optimized to separate the individual amino acids.[10]
-
Detection: Use a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM) for each amino acid and its corresponding stable-isotope labeled internal standard.[10]
Protocol 2: HPLC Analysis using Non-Proteinogenic Internal Standards (Norvaline)
This protocol utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA).
1. Internal Standard Preparation:
-
Prepare a stock solution of norvaline in 0.1 N HCl at a concentration of 10 nmol/µL.[11] For high-sensitivity applications, this can be diluted to 1 nmol/µL.[11]
2. Sample Preparation (Protein Hydrolysis and Derivatization):
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids.[1]
-
Neutralize and dilute the hydrolysate.
-
Automated pre-column derivatization is performed by the autosampler by mixing the sample with borate (B1201080) buffer and the OPA reagent just before injection.[1]
3. HPLC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: 10 mM Na₂HPO₄ and 10 mM Na₂B₄O₇, pH 8.2.[11]
-
Mobile Phase B: Acetonitrile:methanol:water (45:45:10, v:v:v).[11]
-
Gradient Elution: A suitable gradient program is used to separate the derivatized amino acids.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.
Workflow and Pathway Diagrams
To visualize the experimental process and the role of the internal standard, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
A Researcher's Guide to Inter-Laboratory Comparison of D-2-Aminobutyric Acid Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-2-aminobutyric acid (D-2-Abu), a non-proteinogenic amino acid, is crucial for evaluating the quality, efficacy, and safety of therapeutic peptides and other pharmaceutical compounds. The presence and concentration of D-amino acids can significantly influence the structure, function, and metabolic stability of these molecules.[1] This guide provides an objective comparison of prevalent analytical techniques for D-2-aminobutyric acid quantification, supported by experimental data to assist in method selection and implementation across different laboratories.
The quantification of a specific enantiomer like D-2-Abu within a complex matrix, such as a peptide, typically involves two key stages: hydrolysis of the peptide bonds to release individual amino acids, followed by chiral separation to distinguish between the D- and L-enantiomers.[1] The primary analytical methodologies for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detection methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for D-2-Abu quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following tables summarize the quantitative performance of different methods based on available data.
| Parameter | GC-MS | HPLC with Chiral Derivatization (e.g., Marfey's Reagent) & UV/Fluorescence Detection | HPLC with Chiral Stationary Phase & UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Volatilization required (derivatization) | Derivatization may be required[1] | Minimal, direct injection possible | Derivatization or use of a chiral column[1] |
| LOD/LOQ | Low ng/mL to pg/mL range | Typically in the low µg/mL to high ng/mL range[1] | Generally in the µg/mL range, can be less sensitive than derivatization methods[1] | High pg/mL to low fg/mL range, offering the highest sensitivity[1] |
| Precision (%RSD) | <15% | <10% | <15% | <5%[1] |
| Throughput | Moderate, derivatization can be time-consuming[1] | High, compatible with autosamplers and standard HPLC systems[1] | High, simplified sample preparation[1] | High, especially with modern UPLC systems[1] |
| Selectivity | High | Good, dependent on derivatization and separation | Good, dependent on column chemistry | Very high, especially with MRM |
Table 1: General Comparison of Analytical Techniques for D-2-Aminobutyric Acid Quantification.[1]
| Method | Analyte | Linear Range | LOD | LOQ | Reference |
| HPLC-UV (DNFB Derivatization) | GABA | 5 to 50 µg/mL | - | - | [2] |
| HPLC (HN Derivatization) | GABA | 40-600 µg/ml | 1 µg/ml | 5 µg/ml | [3] |
| HPLC (OPA/MPA Derivatization) | GABA | 0.2-0.9 µg/ml | 0.004 µg/ml | 0.02 µg/ml | [3] |
| LC-MS/MS | GABA, L-BAIBA, D-BAIBA | 0.02–20.48 µM | 0.01 µM | 0.02 µM | [4][5] |
| LC-MS/MS | L-AABA, D-AABA | 0.16–163.84 µM | 0.08 µM | 0.16 µM | [4][5] |
Table 2: Reported Performance Data for Aminobutyric Acid Quantification. (Note: GABA, BAIBA, and AABA are isomers of aminobutyric acid, and the performance data can provide an estimate for D-2-aminobutyric acid analysis under similar conditions).
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results across laboratories. Below are representative protocols for the quantification of aminobutyric acids using different techniques.
1. HPLC with Chiral Derivatization (Marfey's Reagent)
This method involves derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.
-
Sample Preparation and Derivatization:
-
To the amino acid sample (reconstituted in 100 µL of 0.1 M NaHCO₃), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]
-
Incubate the mixture at 40°C for 1 hour.[1]
-
Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.[1]
-
Dilute the sample with the initial mobile phase before injection.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 340 nm.[1]
-
2. LC-MS/MS with Chiral Derivatization
LC-MS/MS offers the highest sensitivity and selectivity.[1] This can be achieved by using a chiral column or by derivatization followed by separation on a standard reversed-phase column.[1]
-
Sample Preparation and Derivatization:
-
Follow the derivatization protocol for HPLC with Marfey's reagent as described above. An isotopically labeled D-2-Abu can be used as an internal standard for absolute quantification.[1]
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A suitable gradient to separate the diastereomeric derivatives.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Workflow and Signaling Pathway Diagrams
General Workflow for D-2-Aminobutyric Acid Quantification
The following diagram illustrates a typical workflow for the quantification of D-2-aminobutyric acid from a peptide sample.
A generalized workflow for the quantification of D-2-aminobutyric acid.
Metabolic Context of D-2-Aminobutyric Acid
D-2-aminobutyric acid is a substrate of D-amino acid oxidase.[6] The following diagram illustrates a simplified metabolic context.
References
- 1. benchchem.com [benchchem.com]
- 2. arxiv.org [arxiv.org]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Quantification of aminobutyric acids and their clinical applications as biomarkers for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to HPLC and GC-MS for Aminobutyric Acid Analysis
The accurate quantification of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, is critical for research in neuroscience, drug development, and food science.[1][2] The choice of analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of aminobutyric acid, supported by experimental data and detailed protocols.
Core Principles of Analysis
Both HPLC and GC-MS are separation techniques, but they differ fundamentally in the mobile phase used and the required characteristics of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. For GABA analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed.[1] Since GABA lacks a strong native chromophore or fluorophore, a pre-column derivatization step is typically required to attach a UV-absorbing or fluorescent tag, enabling detection.[3][4] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and benzoyl chloride.[1][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile compounds in a gaseous mobile phase (carrier gas). As GABA is a polar, non-volatile amino acid, a mandatory derivatization step is required to increase its volatility and thermal stability.[6][7] This process converts the polar functional groups into less polar, more volatile moieties. Common techniques include silylation or methylation.[6] The gas chromatograph is coupled to a mass spectrometer, which serves as a highly specific and sensitive detector, providing structural information for confident peak identification.[8]
Experimental Workflows
The analytical workflow for both techniques involves similar initial steps but diverges at the derivatization and chromatography stages.
Caption: Comparative workflow for GABA analysis using HPLC and GC-MS.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key performance metrics from various validated methods.
| Parameter | HPLC | GC-MS / MS | Reference(s) |
| Limit of Detection (LOD) | 0.004 µg/mL (OPA/MPA) 0.5 nmol/L (Benzoyl Chloride) 0.86 µg/mL (OPA/FLD) | 250 ng/mL (Methylation) | [1][3][5] |
| Limit of Quantification (LOQ) | 0.02 µg/mL (OPA/MPA) 0.054 mg/mL (Fluorescence) 2.86 µg/mL (OPA/FLD) | 0.5 µg/mL (Methylation) 0.177 mg/mL | [2][3][5][9] |
| Linearity Range | 0.2 - 0.9 µg/mL (OPA/MPA) 2 - 1000 µg/mL (Dansyl Chloride) | 0.5 - 100 µg/mL | [3][4][9] |
| Recovery / Accuracy (%) | 97.8 - 104.9% | Not explicitly stated in reviewed articles | [4] |
| Precision (RSD %) | < 6% | Not explicitly stated in reviewed articles | [3] |
Note: Performance metrics are highly dependent on the specific derivatization reagent, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for both techniques.
HPLC Method with Pre-column OPA Derivatization
This method is suitable for quantifying GABA in various biological and food samples.[3][10]
-
Sample Extraction:
-
Homogenize the sample (e.g., brain tissue, fermented food) in a suitable solvent such as 0.5 N perchloric acid or 75% ethanol.[1][10]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.[1]
-
Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter.[1][5]
-
-
Derivatization:
-
Prepare a fresh OPA reagent. For example, mix methanolic OPA, borate (B1201080) buffer (pH 9.9), and a thiol co-reagent like 3-mercaptopropionic acid (MPA) or β-mercaptoethanol.[3][11]
-
In an autosampler vial, mix a specific volume of the sample extract (e.g., 500 µL) with the OPA reagent components.[3]
-
Allow the reaction to proceed for a short, controlled time (e.g., 2 minutes) at room temperature before injection.[10] Note that OPA derivatives can have limited stability.[3]
-
-
Chromatographic Conditions:
-
System: Agilent 1260 HPLC system or equivalent.[12]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., sodium acetate (B1210297) or sodium phosphate) and an organic solvent like methanol (B129727) or acetonitrile.[1][4]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: Fluorescence Detector (FLD) with excitation at 340 nm and emission at 455 nm for high sensitivity, or a Diode Array Detector (DAD) at ~338 nm.[10][11]
-
GC-MS/MS Method with Hot Inlet Derivatization
This rapid method is effective for analyzing GABA in brain tissue.[9][13]
-
Sample Extraction:
-
Follow a similar extraction procedure as for HPLC to obtain a clean supernatant.
-
Use stable isotope-labeled internal standards (e.g., U-¹³C₄-GABA) added prior to homogenization for accurate quantification.[9]
-
-
Derivatization (Online Methylation):
-
This method utilizes a rapid online derivatization in the hot GC inlet.[9]
-
The derivatization reagent, such as MethElute™ (0.2 M trimethylanilinium hydroxide (B78521) in methanol), is co-injected with the sample extract.[9]
-
The derivatization occurs rapidly (<20 seconds) in the heated GC liner, converting GABA into a volatile methyl ester.[9]
-
-
Chromatographic Conditions:
-
System: Gas chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A low thermal mass capillary column (e.g., 10 m x 0.25 mm x 0.25 µm) for fast temperature ramping.
-
Carrier Gas: Helium.
-
Injection: A small volume (e.g., 1 µL) is co-injected with the derivatizing agent into a hot inlet (e.g., 300°C).
-
Oven Program: A fast temperature ramp is used to elute the derivatized compounds quickly.
-
Detection: Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for GABA and its internal standard.[9]
-
Summary and Recommendations
The decision to use HPLC or GC-MS for aminobutyric acid analysis depends on the specific goals of the study, available resources, and the complexity of the sample matrix.
| Feature | HPLC | GC-MS |
| Principle | Liquid-phase separation | Gas-phase separation of volatile compounds |
| Derivatization | Required for detection (UV/Fluorescence) | Mandatory for volatility |
| Sensitivity | Very high, especially with fluorescence detection (sub-µg/mL to nmol/L levels).[1][3] | High, especially with MS/MS detection (ng/mL to µg/mL levels).[9] |
| Specificity | Good, but can be susceptible to interferences from other derivatized compounds. | Excellent, MS provides mass fragmentation data for definitive identification.[8] |
| Throughput | Can be lower due to longer run times in some methods. | Can be very high with fast GC technology and online derivatization.[9] |
| Robustness | Generally considered robust and widely used.[3] | Can be sensitive to moisture (silylation) and requires careful optimization of derivatization.[6] |
| Cost | HPLC systems with UV or FLD are generally more affordable. | GC-MS systems, particularly MS/MS, have a higher capital cost. |
Choose HPLC when:
-
High sensitivity is the primary requirement, and a fluorescence detector is available.
-
The primary goal is quantification rather than structural confirmation.
-
Resources for a mass spectrometer are limited.
-
Analyzing complex matrices where the robustness of liquid chromatography is advantageous.[2]
Choose GC-MS when:
-
Definitive identification and confirmation of GABA are essential.
-
High sample throughput is needed, and fast GC methods can be implemented.
-
A robust method for a well-characterized matrix, like brain tissue, is being developed.[9]
-
The lab has expertise in GC derivatization techniques.
References
- 1. akjournals.com [akjournals.com]
- 2. sciforum.net [sciforum.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of HPLC Analysis for γ-Aminobutyric Acid (GABA) in Fermented Food Matrices | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.5. HPLC-DAD Analysis of γ-Aminobutyric Acid (GABA) in the Extracts [bio-protocol.org]
- 13. Determination of l-glutamic acid and γ-aminobutyric acid in mouse brain tissue utilizing GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range for Small Amino Acid Quantification in Plasma Using Deuterated Internal Standards
Introduction: In the field of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the precise quantification of analytes in biological matrices like plasma is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and selectivity. A key component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS), such as D(-)-2-Aminobutyric acid-d6.
It is important to clarify that this compound is a deuterated analogue of the native compound and is typically used as an internal standard (IS). An IS is added at a constant, known concentration to all calibration standards, quality control samples, and study samples. Its purpose is to mimic the analyte of interest throughout the entire analytical process, thereby correcting for variability in sample preparation, chromatography, and ionization.[1][2] Consequently, bioanalytical methods are validated to determine the linearity and range of the analyte (e.g., D(-)-2-Aminobutyric acid), not the internal standard itself.
This guide provides a comparative overview of typical linearity and range performance for methods quantifying small amino acids in plasma, similar to what would be expected for an assay using this compound as an internal standard.
Data Presentation: Performance Comparison of Bioanalytical Methods for Aminobutyric Acid Isomers in Plasma
The following table summarizes the linearity and range data from various validated LC-MS/MS methods for the quantification of aminobutyric acid isomers and related compounds in plasma. This data is representative of the performance achievable when using a suitable deuterated internal standard.
| Analyte | Internal Standard (IS) | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Reference |
| γ-Aminobutyric Acid (GABA) | d2-γ-Aminobutyric Acid (d2-GABA) | 5.00 - 1,000 ng/mL | 5.00 ng/mL | Not Specified | [2][3] |
| γ-Aminobutyric Acid (GABA) | d6-γ-Aminobutyric Acid ([D6]-GABA) | 1 nM - 10 µM | 1 nM | Not Specified | [4] |
| γ-Aminobutyric Acid (GABA) | Not Specified | 10 - 250 ng/mL | 10 ng/mL (Est. LOD 5.0 ng/mL) | 0.9994 | [4] |
| γ-Aminobutyric Acid (GABA) | γ-Aminobutyric acid-2,2-d2 (GABA-d2) | 3.4 - 2,500 ng/mL | 3.4 ng/mL | Not Specified | [5] |
| 7 Aminobutyric Acid Isomers | Not Specified (Marfey's Derivatization) | 0 - 400 pmol (injected) | ~2 pmol (injected) | Not Specified | [6] |
| α-Aminobutyric acid | Stable Isotope Labeled Mix | 5 - 750 µM | 5 µM | Not Specified | [7] |
Experimental Protocols
A detailed methodology for determining the linearity and quantifiable range of an LC-MS/MS method for a small amino acid analyte in plasma, using a deuterated internal standard like this compound, is provided below. This protocol is based on established practices in bioanalytical method validation.[8]
Objective: To establish the linearity and quantifiable range of an LC-MS/MS method for the determination of a target amino acid analyte in human plasma.
1. Materials and Reagents:
-
Target Analyte Reference Standard (e.g., D(-)-2-Aminobutyric acid)
-
Deuterated Internal Standard (e.g., this compound)
-
Control Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
LC-MS Grade Methanol, Acetonitrile (B52724), Water, and Formic Acid
-
Ammonium (B1175870) Formate
2. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual primary stock solutions of the analyte and the deuterated internal standard (IS) in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the same solvent to create concentrations that will be used to spike into plasma for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the IS at a concentration that yields a consistent and appropriate response in the mass spectrometer after being added to the plasma samples.
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Calibration Standards: Aliquot blank control plasma and spike with the appropriate analyte working solutions to create a series of at least eight non-zero calibration standards. The concentrations should cover the expected analytical range. A typical range could be from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: The lowest standard on the calibration curve.
-
Low QC (LQC): Approximately 3 times the LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): Near the upper limit of the calibration curve (ULOQ).
-
4. Sample Preparation (Protein Precipitation):
-
To a small, fixed volume of plasma sample (e.g., 100 µL of a calibration standard or QC), add a fixed volume of the IS working solution.
-
Vortex mix briefly.
-
Add a protein precipitation agent, such as acetonitrile (typically 3-4 times the plasma volume).
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant may be evaporated and reconstituted in the mobile phase or directly injected into the LC-MS/MS system.
5. LC-MS/MS System and Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A column suitable for retaining polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[2][7]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Elution: A gradient elution profile to achieve separation of the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the IS must be optimized for maximum sensitivity and specificity.
6. Data Analysis and Acceptance Criteria:
-
Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[10]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., ≤ 20% Coefficient of Variation) and accuracy (e.g., within 80-120% of the nominal value). The analyte response at the LLOQ should be at least 5-10 times the response of a blank sample.[5][11]
-
Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that meets similar precision (≤ 15% CV) and accuracy (85-115%) criteria.
-
The quantifiable range of the method is the concentration interval from the LLOQ to the ULOQ.
Mandatory Visualization
Caption: Workflow for establishing the linearity and range of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Navigating Bioanalytical Sample Preparation: A Guide to the Recovery of D(-)-2-Aminobutyric Acid-d6 in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of sample preparation technique significantly impacts the recovery of the analyte and its internal standard, thereby influencing the reliability of analytical data. This guide provides a comparative overview of common extraction methods for D(-)-2-Aminobutyric acid-d6, a deuterated internal standard used in mass spectrometry-based bioanalysis, from biological matrices such as plasma and urine. While specific recovery data for this compound is not extensively published, this guide synthesizes information from studies on similar small, polar amino acids to provide expected performance metrics and detailed experimental protocols.
This compound serves as an ideal internal standard for the quantification of D(-)-2-Aminobutyric acid due to their nearly identical physicochemical properties, which ensures they behave similarly during sample extraction, chromatography, and ionization.[1] This minimizes variability and enhances the accuracy and precision of the analytical method.[2] The selection of an appropriate extraction method is a critical step in the bioanalytical workflow. The two most common techniques for preparing plasma and urine samples for the analysis of small molecules like amino acids are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Comparative Analysis of Extraction Techniques
The choice between Protein Precipitation and Solid-Phase Extraction depends on several factors, including the desired level of sample cleanup, required sensitivity, sample throughput, and cost.
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated by adding an organic solvent or acid, leaving the analyte of interest in the supernatant. | The analyte is selectively adsorbed onto a solid sorbent and then eluted with an appropriate solvent, while interferences are washed away. |
| Primary Application | Rapid removal of proteins from a large number of samples. | Selective extraction and concentration of analytes, providing cleaner extracts. |
| Typical Recovery for Small Amino Acids | Generally good, often in the range of 85-105%. However, co-precipitation of the analyte can occur. | Can be optimized to achieve high and reproducible recovery, typically >90%. |
| Matrix Effect | Higher potential for matrix effects due to co-extraction of endogenous components like phospholipids. | Significantly reduces matrix effects by providing a more thorough cleanup. |
| Throughput | High | Lower, but can be automated with 96-well plates. |
| Cost per Sample | Low | High |
| Method Development | Relatively simple | More complex and requires optimization of sorbent, wash, and elution solvents. |
Experimental Protocols
Below are detailed methodologies for the two primary extraction techniques.
Protein Precipitation (PPT) with Acetonitrile (B52724)
This method is rapid and effective for the routine analysis of small molecules in plasma. Acetonitrile is a commonly used precipitating agent that efficiently removes proteins while keeping small polar analytes like this compound in solution.[3][4]
Materials:
-
Human plasma or urine samples
-
This compound internal standard solution
-
Acetonitrile (HPLC grade), chilled
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of chilled acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers a more selective sample cleanup, which is often necessary for achieving lower limits of quantification and reducing matrix effects. A mixed-mode cation exchange sorbent is a suitable choice for the extraction of aminobutyric acid isomers.
Materials:
-
Human plasma or urine samples
-
This compound internal standard solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 2% Formic acid in water, followed by Methanol)
-
Elution solvent (e.g., 5% Ammonium (B1175870) hydroxide (B78521) in Methanol)
-
Vortex mixer
-
Centrifuge (if necessary for sample clarification)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: To 100 µL of plasma or urine, add a known amount of this compound internal standard solution. Dilute the sample with 100 µL of 2% formic acid in water and load it onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Alternative Internal Standards
While this compound is an excellent choice, other stable isotope-labeled analogs can also be used. The key is to select an internal standard that closely mimics the chromatographic and mass spectrometric behavior of the analyte.[5]
-
D(-)-2-Aminobutyric acid-13C4,15N: This would be another excellent choice, offering a larger mass shift from the analyte, which can be beneficial in reducing potential isotopic crosstalk.
-
Other Deuterated Aminobutyric Acid Isomers (e.g., γ-Aminobutyric acid-d2): While not identical, other deuterated isomers can sometimes be used if a specific deuterated standard for D(-)-2-Aminobutyric acid is unavailable. However, chromatographic separation from the analyte is crucial, and the recovery may not be as consistent.[4][6]
-
Structurally Similar Deuterated Amino Acids: In the absence of an ideal isotopic standard, a deuterated version of a structurally similar amino acid (e.g., D-Alanine-d4) might be considered, but this approach requires careful validation to ensure it adequately corrects for variability.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a recovery study in a bioanalytical laboratory.
Caption: Experimental workflow for determining the recovery of this compound.
References
- 1. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - Watch Related Videos [visualize.jove.com]
- 3. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantification of aminobutyric acids and their clinical applications as biomarkers for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D(-)-2-Aminobutyric acid-d6: A Step-by-Step Guide
Researchers and laboratory personnel must handle the disposal of D(-)-2-Aminobutyric acid-d6 with diligence to ensure safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for its proper disposal. While this compound is not classified as hazardous under GHS, adherence to standard laboratory safety protocols is essential.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, it is crucial to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact and inhalation of dust particles.
| Personal Protective Equipment | Specifications |
| Eye Protection | Safety goggles with side protection. |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Respiratory Protection | Necessary when dust is generated. A particulate filter respirator is recommended. |
| Body Protection | A laboratory coat should be worn. |
II. Spill and Contamination Cleanup
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Step 1: Isolate the Area
-
Restrict access to the spill area to prevent further spread of the chemical.
Step 2: Ventilate the Space
-
Ensure the area is well-ventilated to disperse any airborne dust.
Step 3: Contain and Collect the Spill
-
Carefully sweep up the solid this compound powder.
-
Avoid generating dust during cleanup.
-
Place the collected material into a suitable, clearly labeled container for disposal.[1]
Step 4: Decontaminate the Area
-
Wash the spill area with soap and plenty of water.
Step 5: Dispose of Contaminated Materials
-
All materials used for cleanup, including gloves and wipes, should be placed in the labeled waste container.
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
IV. Waste Disposal Procedure
The final disposal of this compound must be conducted in accordance with institutional and regulatory guidelines.
Step 1: Containerization and Labeling
-
Place the waste material, including any contaminated cleanup supplies, into a robust, sealable container.
-
The container must be clearly labeled with the chemical name: "this compound Waste".
Step 2: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.
-
Provide them with details about the waste, including its composition and quantity, to receive specific disposal instructions.
Step 3: Adherence to Regulations
-
Follow all local, state, and federal regulations for chemical waste disposal. Your EHS department will provide guidance on these regulations.
-
Do not dispose of this chemical down the drain or in regular trash unless explicitly approved by your EHS department.[1]
Step 4: Arrange for Pickup and Disposal
-
Schedule a waste pickup with your institution's hazardous waste management service as directed by your EHS department.
By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling D(-)-2-Aminobutyric acid-d6
Essential Safety and Handling Guide for D(-)-2-Aminobutyric acid-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled compound.[1][2] Its chemical properties are nearly identical to its non-deuterated counterpart, and thus, it should be handled with the same safety precautions. The primary hazards are associated with its physical form (powder) and potential chemical reactivity, not the isotopic label.
| Property | Data |
| Appearance | White to off-white crystalline powder/solid |
| Molecular Formula | C₄D₆H₃NO₂ |
| Molecular Weight | 109.157 g/mol |
| Melting Point | >300 °C / 572 °F[3] |
| Solubility | Soluble in water[4][5] |
| Stability | Stable under normal conditions[3] |
| Hazard Classification | Not classified as a hazardous substance or mixture.[3][6] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling this compound, particularly when handling the powder outside of a contained system.
| PPE Category | Specifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for operations with a high risk of splashes or dust generation.[7][8] |
| Skin Protection | Wear appropriate protective gloves (nitrile or neoprene are preferred) and clothing to prevent skin exposure.[3][4][9][10] A lab coat or disposable gown should be worn.[10] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][4][9] However, if dust is generated, a NIOSH-approved N95 particulate respirator or equivalent should be used.[6][11] Ensure proper fit-testing for respirators.[8] |
Operational and Handling Plan
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with the compound in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the solid powder.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, containers, and waste receptacles.
Handling the Compound
-
Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[4][5] Use techniques like gentle scooping rather than pouring, if possible.
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Making Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing. The compound is soluble in water.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
In Case of a Spill or Exposure
-
Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water.[3][6][9]
-
Inhalation: If dust is inhaled, move the individual to fresh air.[6][9] If breathing is difficult, seek medical attention.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal
-
Waste Characterization: All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[12]
-
Containerization: Collect waste this compound and any materials contaminated with it in a clearly labeled, sealed, and compatible container.[13][14]
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[5][9][12] Do not dispose of this chemical down the drain or in the regular trash.[14][15]
-
Empty Containers: Containers that held the chemical should be managed as hazardous waste unless properly decontaminated.[15]
Safe Handling Workflow
The following diagram illustrates the key procedural steps for safely handling this compound from receipt to disposal.
References
- 1. D-2-Aminobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. D-2-Aminobutyric acid - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. vumc.org [vumc.org]
- 13. ptb.de [ptb.de]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
